molecular formula C10H12O3 B1302517 4-Methoxy-2,5-dimethylbenzoic acid CAS No. 58106-26-6

4-Methoxy-2,5-dimethylbenzoic acid

Cat. No.: B1302517
CAS No.: 58106-26-6
M. Wt: 180.2 g/mol
InChI Key: WXUIXMXEFZKIBM-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylbenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUIXMXEFZKIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372871
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58106-26-6
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 4-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxy-2,5-dimethylbenzoic acid. It includes detailed spectroscopic data, experimental protocols for characterization, and a plausible metabolic pathway, designed to support professionals in chemical research and drug development.

Chemical Structure and Properties

This compound is a polysubstituted aromatic carboxylic acid. The presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) on the benzene ring, in addition to the carboxylic acid (-COOH) function, dictates its chemical properties and potential biological activity.

Molecular Formula: C₁₀H₁₂O₃

Molecular Weight: 180.20 g/mol

IUPAC Name: this compound

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from the synthesis of similar substituted benzoic acids. A common method involves the carboxylation of a Grignard reagent derived from the corresponding bromo-substituted aromatic compound.

Proposed Synthesis Workflow

Proposed Synthesis of this compound start 1-Bromo-4-methoxy-2,5-dimethylbenzene grignard Grignard Reagent Formation (Mg, THF) start->grignard carboxylation Carboxylation (CO2 (dry ice)) grignard->carboxylation hydrolysis Acidic Hydrolysis (H3O+) carboxylation->hydrolysis product This compound hydrolysis->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-methoxy-2,5-dimethylbenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

  • Carboxylation: The Grignard reagent is cooled in an ice-salt bath, and freshly crushed dry ice (solid CO₂) is added portion-wise. The reaction mixture is stirred until it reaches room temperature.

  • Acidic Hydrolysis: The reaction is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt to form the desired carboxylic acid.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted and expected spectroscopic data for this compound, which are crucial for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
Aromatic H (C3-H)~7.0 - 7.5Singlet1H
Aromatic H (C6-H)~6.8 - 7.2Singlet1H
-OCH₃~3.8Singlet3H
-CH₃ (at C2)~2.2 - 2.5Singlet3H
-CH₃ (at C5)~2.2 - 2.5Singlet3H

Table 2: Predicted ¹³C NMR Data

Carbon TypePredicted Chemical Shift (δ, ppm)
-COOH~170
Aromatic C-O~155-160
Aromatic C-COOH~125-130
Aromatic C-CH₃~130-140
Aromatic C-H~110-120
-OCH₃~55
-CH₃~15-20
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AromaticC-H Stretch3000 - 3100Weak to Medium
Methyl/MethoxyC-H Stretch2850 - 3000Medium
CarbonylC=O Stretch1680 - 1710Strong
AromaticC=C Stretch1450 - 1600Medium to Weak
EtherC-O-C Asymmetric Stretch~1250Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zProposed Fragment
180[M]⁺ (Molecular Ion)
165[M - CH₃]⁺
135[M - COOH]⁺

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is employed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-14 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.

  • Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance to generate a mass spectrum.

Plausible Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, a plausible route of metabolism for substituted benzoic acids is conjugation with glycine.[1] This process, occurring primarily in the liver and kidney mitochondria, increases the water solubility of the xenobiotic, facilitating its excretion.[1]

Plausible Metabolic Pathway: Glycine Conjugation start This compound activation Activation to CoA Thioester (Acyl-CoA Synthetase, ATP, CoA) start->activation conjugation Glycine Conjugation (Glycine N-acyltransferase) activation->conjugation Glycine product 4-Methoxy-2,5-dimethylhippuric acid conjugation->product excretion Excretion product->excretion

Caption: Plausible glycine conjugation pathway for this compound.

This metabolic conversion is a common detoxification pathway for benzoic acid and its derivatives. The rate and extent of this conjugation can be influenced by the nature and position of the substituents on the aromatic ring.[1]

Biological Activity Context

Derivatives of methoxybenzoic acid have been investigated for a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. For instance, some derivatives have shown potential in targeting cell survival signaling pathways like the Akt/NFκB pathway in cancer cells. While the specific biological activities of this compound are not yet well-defined, its structure suggests it could be a candidate for further investigation in these areas.

General Workflow for Biological Activity Screening compound This compound screening Initial Screening (e.g., Cytotoxicity, Antimicrobial) compound->screening hit Identification of 'Hit' Activity screening->hit dose_response Dose-Response Studies (IC50/EC50 Determination) hit->dose_response moa Mechanism of Action Studies dose_response->moa lead Lead Compound Identification moa->lead

Caption: General workflow for screening the biological activity of a novel compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-2,5-dimethylbenzoic acid (CAS Number: 58106-26-6). Due to the limited availability of experimentally determined data in peer-reviewed literature for this specific compound, this document focuses on providing detailed, standard experimental protocols for the determination of these key properties. This guide is intended to be a valuable resource for researchers in drug discovery and development, enabling them to characterize this and similar molecules.

Core Physicochemical Properties

A thorough literature search did not yield experimentally verified quantitative data for the melting point, boiling point, aqueous solubility, pKa, and logP of this compound. The table below summarizes the available identifying information and indicates the properties for which experimental determination is required.

PropertyValueNotes
IUPAC Name This compound-
CAS Number 58106-26-6-
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
Appearance SolidGeneral description from supplier information.
Melting Point Data not availableRequires experimental determination. See Protocol 2.1.
Boiling Point Data not availableRequires experimental determination under vacuum to prevent decomposition.
Aqueous Solubility Data not availableRequires experimental determination. See Protocol 2.2.
pKa Data not availableExpected to be in the range of 4-5 for a substituted benzoic acid.[1] Requires experimental determination. See Protocol 2.3.
logP Data not availableRequires experimental determination. See Protocol 2.4.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[2][3]

Apparatus and Reagents:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • This compound, finely powdered and dried[3]

Procedure:

  • Sample Preparation: A small amount of the dry crystalline sample is finely powdered using a mortar and pestle.[3]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

  • Accurate Melting Point Determination: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate of 1-2 °C/minute.[4]

  • Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[5][6]

Apparatus and Reagents:

  • Analytical balance (±0.1 mg)

  • Screw-capped vials or flasks

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • This compound (solid)

  • Distilled or deionized water (solvent)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of water. The excess solid ensures that a saturated solution is formed.[5]

  • Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended particles.[7]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for quantification.[7]

  • Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G Workflow for Aqueous Solubility Determination (Shake-Flask Method) cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification start Start add_excess Add excess solid compound to a known volume of water start->add_excess seal_vial Seal the vial add_excess->seal_vial agitate Agitate in a thermostatic shaker (e.g., 24-48h at 25°C) seal_vial->agitate settle Allow undissolved solid to settle agitate->settle centrifuge Centrifuge an aliquot of the supernatant settle->centrifuge analyze Analyze supernatant concentration (e.g., HPLC-UV) centrifuge->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end G Workflow for pKa Determination by Potentiometric Titration start Start prep_solution Prepare an aqueous solution of the acid of known concentration start->prep_solution calibrate_ph Calibrate pH meter with standard buffers prep_solution->calibrate_ph setup_titration Place solution in a beaker with a stir bar and immerse pH electrode calibrate_ph->setup_titration titrate Titrate with standardized NaOH solution in small increments setup_titration->titrate record_ph Record pH after each addition titrate->record_ph record_ph->titrate Continue until past equivalence point plot_curve Plot pH vs. volume of NaOH added record_ph->plot_curve After titration is complete determine_veq Determine the equivalence point (V_eq) from the inflection point plot_curve->determine_veq calculate_pka Calculate pKa as the pH at the half-equivalence point (V_eq / 2) determine_veq->calculate_pka end End calculate_pka->end G Workflow for Assessing Cytotoxicity (e.g., MTT Assay) start Start cell_culture Culture cancer cells in a 96-well plate start->cell_culture add_compound Treat cells with varying concentrations of this compound cell_culture->add_compound incubate Incubate for a specified period (e.g., 24, 48, 72 hours) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with a solvent (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure_abs analyze_data Analyze data to determine cell viability and calculate IC50 measure_abs->analyze_data end End analyze_data->end

References

4-Methoxy-2,5-dimethylbenzoic acid CAS number 58106-26-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzoic Acid (CAS: 58106-26-6)

This technical guide provides a comprehensive overview of the chemical and physical properties, potential experimental protocols, and analytical workflows for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Data

This compound is a polysubstituted aromatic carboxylic acid. The presence of a methoxy group and two methyl groups on the benzoic acid scaffold influences its electronic properties, steric hindrance, and overall reactivity, making it a subject of interest in organic synthesis.

Physicochemical and Structural Data

The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
CAS Number 58106-26-6[1][2][3][4]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.203 g/mol [1][2][4]
Exact Mass 180.079 Da[1]
Physical State Solid[2][3]
Melting Point 166-168 °C[4]
Purity 95% - 98%[2][4][5]
Topological Polar Surface Area 46.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
IUPAC Name This compound[2]
InChI Key WXUIXMXEFZKIBM-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC(C)=C(C(=O)O)C=C1C[2]
MDL Number MFCD01194285[2][3][4]
Safety and Handling Information

General safety precautions for handling similar chemical compounds are outlined below. Users must consult the specific Safety Data Sheet (SDS) for detailed information.

Hazard InformationPrecautionary Measures
Health Hazards May cause skin and serious eye irritation.[6] May be harmful if swallowed or inhaled.[7]
Handling Wash hands thoroughly after handling.[6][8] Avoid breathing dust.[8] Use in a well-ventilated area.[8]
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[6][8]
Storage Store in a cool, dry, and well-ventilated place.[3][8] Keep container tightly closed.[8] Store locked up.[7]
Incompatible Materials Strong oxidizing agents.[7][8]
Disposal Dispose of contents/container to an approved waste disposal plant.[7][8]

Experimental Protocols

While specific, validated experimental protocols for this compound are not detailed in the provided search results, the following sections describe generalized methodologies based on standard organic chemistry practices for similar benzoic acid derivatives.[9][10][11][12]

Plausible Synthesis Workflow

A common method for the synthesis of benzoic acid derivatives involves the carboxylation of an appropriate aromatic precursor. The following diagram illustrates a general workflow for such a synthesis.

G Start Starting Material (e.g., 1,4-Dimethyl-2-methoxybenzene) Reaction Reaction Step (e.g., Friedel-Crafts Acylation followed by Oxidation, or Direct Carboxylation) Start->Reaction Reagents & Catalyst Workup Aqueous Work-up (Acidification & Extraction) Reaction->Workup Quenching Crude Crude Product Workup->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Final Final Product (this compound) Purification->Final

Caption: A general workflow for the synthesis of this compound.

Methodology Detail:

  • Reaction: The synthesis could be initiated from 1,4-dimethyl-2-methoxybenzene. A potential route is a Friedel-Crafts acylation to introduce a carbonyl group, followed by an oxidation reaction (e.g., haloform reaction) to convert the acetyl group into a carboxylic acid. Alternatively, direct carboxylation using a strong base (like an organolithium reagent) and carbon dioxide could be employed.

  • Work-up: The reaction mixture is typically quenched with water. The aqueous layer is then acidified (e.g., with 1N HCl) to a pH of ~1 to protonate the carboxylate salt, causing the carboxylic acid to precipitate.[11] The product is then extracted into an organic solvent like ethyl acetate.

  • Purification: The extracted crude product is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.[11] The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Analytical Workflow for Structural Confirmation and Purity

Post-synthesis, a multi-technique approach is essential for unambiguous structural identification and purity assessment.[12]

G Sample Synthesized Product Prep Sample Preparation (Dissolve in appropriate solvent) Sample->Prep HPLC HPLC (Purity Assessment) Prep->HPLC NMR NMR (¹H & ¹³C) (Structural Backbone) Prep->NMR MS Mass Spectrometry (Molecular Weight) Prep->MS FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Result Structural Confirmation & Purity Data HPLC->Result NMR->Result MS->Result FTIR->Result

Caption: Workflow for the analytical characterization of the synthesized compound.

Methodology Detail:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment.[10]

    • Principle: The sample is passed through a column (e.g., C18) with a mobile phase. Separation is based on the analyte's partitioning between the mobile and stationary phases.

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration.[10]

    • Conditions: A typical mobile phase would be a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). Detection is commonly done with a UV detector. The pH should be kept low (e.g., 2.5-3.0) to ensure the carboxylic acid is in its neutral form.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[12][14]

    • Principle: Nuclei (¹H, ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the chemical environment of each atom.

    • Sample Preparation: Dissolve 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

    • Expected ¹H NMR Signals: Distinct signals are expected for the carboxylic acid proton (broad singlet, δ 10-13 ppm), two aromatic protons, the methoxy protons (singlet), and two methyl group protons (singlets).[14]

    • Expected ¹³C NMR Signals: Will show unique signals for each carbon atom, including the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbons.[12]

  • Mass Spectrometry (MS): Confirms molecular weight.[12]

    • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing the molecular weight and fragmentation patterns.

    • Method: Techniques like Electrospray Ionization (ESI) can be used to obtain the mass of the molecular ion [M-H]⁻ or [M+H]⁺.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups.[12]

    • Principle: The sample absorbs infrared radiation at characteristic wavelengths, corresponding to the vibrational frequencies of its functional groups.

    • Expected Bands: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, C-O stretches from the ether and acid, and aromatic C-H and C=C bonds are expected.[12]

References

The Biological Versatility of Substituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The simple aromatic carboxylic acid structure of benzoic acid provides a versatile template for chemical modification, where the nature, position, and number of substituents on the benzene ring can profoundly influence the molecule's pharmacological properties. This technical guide offers an in-depth exploration of the diverse biological activities of these derivatives, including their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. Detailed experimental protocols for key biological assays, a summary of quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows are provided to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Core Biological Activities of Substituted Benzoic Acid Derivatives

The biological effects of substituted benzoic acid derivatives are largely dictated by the electronic and steric properties of the substituents on the aromatic ring. These modifications can modulate the compound's acidity, lipophilicity, and ability to interact with biological targets.

Anticancer Activity

A significant number of substituted benzoic acid derivatives have been investigated for their potential as anticancer agents.[1] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms.[2] For instance, certain derivatives have been found to induce apoptosis in breast cancer cells.[2] The presence of specific functional groups, such as quinazolinone moieties, has been associated with moderate to good anti-breast cancer activity.[3]

Table 1: Anticancer Activity of Substituted Benzoic Acid Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-715.6[2]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-718.7[2]
Quinazolinone derivatives (Compounds 8 and 9)MCF-7100
Antimicrobial Activity

Substituted benzoic acid derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4] The antimicrobial efficacy is highly dependent on the nature and position of the substituents. For example, the introduction of a hydroxyl group at the ortho position of benzoic acid enhances its antibacterial effect against E. coli, while other substitutions can weaken this activity.[4] Some pyrazole derivatives of benzoic acid have shown potent activity against various Gram-positive bacteria, with MIC values as low as 0.5 µg/mL against certain strains.[5]

Table 2: Antimicrobial Activity of Substituted Benzoic Acid Derivatives

Compound/Derivative ClassMicroorganismMIC (mg/mL)Reference
Benzoic acidE. coli O1571[4]
2-hydroxybenzoic acidE. coli O1571[4]
3-hydroxybenzoic acidE. coli O1572[4]
4-hydroxybenzoic acidE. coli O1572[4]
3,4-dihydroxybenzoic acidE. coli O1574[4]
3,5-dichloro-4-fluoro derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acidS. aureus ATCC 335910.5 µg/mL[5]
4-bromo-3-trifluoromethyl derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acidS. aureus ATCC 335910.5 µg/mL[5]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)S. aureus ATCC 6538125 µg/mL[6]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)B. subtilis ATCC 6683125 µg/mL[6]
Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are well-documented, with some compounds exhibiting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[7] The mechanism of action often involves the inhibition of key inflammatory mediators. For example, some derivatives have been shown to suppress the development of edema in animal models.[7]

Table 3: Anti-inflammatory Activity of Substituted Benzoic Acid Derivatives

CompoundAssayDoseInhibition of Edema (%)Time Point (h)Reference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema25 mg/kg48.91[7]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema125 mg/kg63.11[7]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema25 mg/kg52.33[7]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema125 mg/kg59.83[7]
Diclofenac (Reference)Carrageenan-induced paw edema25 mg/kg55.41[7]
Diclofenac (Reference)Carrageenan-induced paw edema25 mg/kg61.23[7]
Enzyme Inhibition

Substituted benzoic acids are known to inhibit various enzymes, which is a key mechanism underlying many of their biological activities. For instance, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[8]

Table 4: Enzyme Inhibitory Activity of Substituted Benzoic Acid Derivatives

CompoundEnzymeIC50 (µM)Reference
4-tert-butylbenzoic acidSIRT11000

Key Signaling Pathways and Experimental Workflows

To understand the mechanisms of action of substituted benzoic acid derivatives, it is crucial to consider the signaling pathways they modulate and the experimental workflows used to assess their activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., MTT, MIC) purification->in_vitro in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo enzyme Enzyme Inhibition Assays in_vitro->enzyme pathway Signaling Pathway Analysis in_vivo->pathway sar Structure-Activity Relationship (SAR) pathway->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Caption: General experimental workflow for the discovery and development of substituted benzoic acid derivatives.

rtk_signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binding Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a potential target for anticancer benzoic acid derivatives.[9]

nfkb_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p P-IκB IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB->IkB_p Dissociation DNA DNA NFkB_n->DNA Binding Transcription Inflammatory Gene Transcription DNA->Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Activation

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation and a target for anti-inflammatory benzoic acid derivatives.[10]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of substituted benzoic acid derivatives.

General Synthesis of Substituted Benzoic Acids

One common method for the synthesis of substituted benzoic acids is through the oxidation of the corresponding substituted toluenes.[11]

  • Materials: Substituted toluene, oxidizing agent (e.g., potassium permanganate, nitric acid), solvent (e.g., water, pyridine), acid for workup (e.g., hydrochloric acid).

  • Procedure:

    • Dissolve the substituted toluene in an appropriate solvent.

    • Add the oxidizing agent portion-wise to the reaction mixture.

    • Heat the mixture under reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove any inorganic precipitates.

    • Acidify the filtrate with a suitable acid to precipitate the substituted benzoic acid.

    • Collect the product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure substituted benzoic acid.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Materials: Cancer cell line, complete culture medium, substituted benzoic acid derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates, multichannel pipette, microplate reader.[12]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

    • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][13]

  • Materials: Test microorganism, appropriate broth medium (e.g., Mueller-Hinton Broth), substituted benzoic acid derivatives, sterile 96-well microtiter plates, multichannel pipette, incubator.[13]

  • Procedure:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of the 96-well plate.[1]

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[14]

    • Inoculation: Inoculate each well containing the diluted compound with the prepared inoculum. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).[13]

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[15]

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[16][17]

  • Materials: Rodents (e.g., rats or mice), carrageenan solution (1% in saline), test compounds, plethysmometer or caliper.[17][18]

  • Procedure:

    • Animal Dosing: Administer the test compounds to the animals via a suitable route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection.[18]

    • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[18]

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with a caliper at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

    • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[19][20]

  • Materials: DPPH solution in a suitable solvent (e.g., methanol or ethanol), test compounds, positive control (e.g., ascorbic acid), 96-well plate or cuvettes, spectrophotometer.[19]

  • Procedure:

    • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in a suitable solvent.[19]

    • Reaction Mixture: Mix the sample solutions with the DPPH working solution in the wells of a 96-well plate or in cuvettes.[19]

    • Incubation: Incubate the reaction mixture in the dark for a specific period (e.g., 30 minutes).[21]

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[20]

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[20]

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key targets for anti-inflammatory drugs.[8][22]

  • Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), co-factors (e.g., hematin, L-epinephrine), test compounds, buffer solution (e.g., Tris-HCl), detection method (e.g., ELISA for PGE2, fluorometric or colorimetric kits).[8][23]

  • Procedure:

    • Enzyme Preparation: Prepare the COX enzyme solution in the assay buffer.

    • Inhibitor Pre-incubation: Add the test compound to the enzyme solution and pre-incubate for a specific time at a controlled temperature.[8]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[8]

    • Reaction Termination: Stop the reaction after a defined period.

    • Product Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.[22]

    • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion

Substituted benzoic acid derivatives continue to be a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. The versatility of the benzoic acid scaffold allows for fine-tuning of its pharmacological properties through systematic structural modifications. This guide provides a comprehensive overview of the key biological activities, quantitative data, and experimental methodologies relevant to the study of these compounds. The provided signaling pathway diagrams and experimental workflows offer a conceptual framework for understanding their mechanisms of action and for designing future drug discovery campaigns. By leveraging the information presented herein, researchers can accelerate the identification and development of novel and effective therapeutic agents based on the substituted benzoic acid core.

References

4-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide on its Putative Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a diverse class of plant secondary metabolites crucial for plant survival and interaction with the environment. This technical guide explores the hypothesized role of 4-Methoxy-2,5-dimethylbenzoic acid as a plant metabolite. Due to the limited direct research on this specific compound, this paper extrapolates its potential functions, biosynthetic pathway, and analytical methodologies based on current knowledge of structurally similar benzoic acid derivatives found in plants. This guide provides a framework for future research into the biological significance of polysubstituted benzoic acids.

Introduction: The Significance of Benzoic Acid Derivatives in Plants

Benzoic acids and their derivatives are fundamental components in a plant's chemical arsenal, serving as precursors to a vast array of primary and specialized metabolites.[1][2] These compounds are integral to various physiological processes, including:

  • Plant Defense: Acting as antimicrobial and antifungal agents to ward off pathogens.[3][4]

  • Allelopathy: Influencing the growth and development of neighboring plants.[5][6]

  • Signaling: Functioning as signaling molecules in plant stress responses.

  • Structural Components: Serving as building blocks for more complex molecules like lignins and flavonoids.

The biological activity of benzoic acid derivatives is largely determined by the nature and position of substituents on the benzene ring. Methylation and methoxylation, as seen in this compound, can significantly alter a compound's lipophilicity, volatility, and reactivity, thereby influencing its metabolic fate and ecological function.

Hypothesized Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been elucidated in plants, it is reasonable to hypothesize its origin from the well-established phenylpropanoid pathway, which is the primary route for the synthesis of most plant phenolics.[1][7][8] The pathway likely involves a series of enzymatic reactions including hydroxylations, methylations, and the shortening of a propyl side chain.

The biosynthesis is thought to commence with the amino acid L-phenylalanine, which is converted to cinnamic acid. From cinnamic acid, two main routes can lead to the formation of the benzoic acid scaffold: the β-oxidative and the non-β-oxidative pathways.[8][9] Subsequent modifications to the benzene ring by hydroxylases and methyltransferases would then yield the final product.

Hypothesized Biosynthesis of this compound L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid_Scaffold Benzoic Acid Scaffold Cinnamic_Acid->Benzoic_Acid_Scaffold β-oxidative or non-β-oxidative pathways p_Coumaric_Acid p-Coumaric Acid Substituted_Benzoic_Acid Substituted Benzoic Acid Intermediate Benzoic_Acid_Scaffold->Substituted_Benzoic_Acid Hydroxylation & Methylation Steps Target_Compound This compound Substituted_Benzoic_Acid->Target_Compound Further Modifications

A hypothesized biosynthetic pathway for this compound.

Potential Biological Roles

Based on the known functions of other substituted benzoic acids, this compound may exhibit several important biological activities in plants.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-documented for their antimicrobial properties.[3][10] The presence of methoxy and methyl groups can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes and increasing its efficacy as a defense compound against pathogenic bacteria and fungi.[4] Studies on various substituted benzoic acids have demonstrated their ability to inhibit the growth of common plant pathogens.[3][11]

Allelochemical Function

Allelopathy, the chemical interaction between plants, is often mediated by secondary metabolites. Benzoic acid derivatives are frequently implicated as allelochemicals that can inhibit seed germination and seedling growth of competing plant species.[5][12] The specific substitution pattern of this compound could confer a unique spectrum of allelopathic activity, contributing to the plant's competitive fitness within its ecosystem. The methoxy and methyl groups can influence the compound's persistence in the soil and its uptake by other plants.[6]

Quantitative Data

Direct quantitative data on the natural occurrence of this compound in plant tissues is not currently available in the scientific literature. To facilitate future research, the following table provides a template for recording such data once it is generated.

Plant SpeciesPlant PartConcentration (µg/g dry weight)Analytical MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are generalized protocols for the extraction and analysis of substituted benzoic acids from plant material, which can be adapted for this compound.

Extraction of Substituted Benzoic Acids from Plant Tissue

Objective: To extract substituted benzoic acids from plant material for subsequent analysis.

Materials:

  • Fresh or lyophilized plant tissue

  • Mortar and pestle or a suitable homogenizer

  • Methanol or ethanol (80% aqueous solution)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup

Procedure:

  • Sample Preparation: Homogenize a known weight (e.g., 1-5 g) of plant tissue in liquid nitrogen.

  • Extraction: Add the homogenized tissue to a flask containing 80% methanol (e.g., 10 mL per gram of tissue). Sonicate for 30 minutes and then stir at room temperature for 24 hours in the dark.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.

  • Supernatant Collection: Carefully decant the supernatant.

  • Re-extraction: Re-extract the pellet with 80% methanol and combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatants using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for analysis.

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

Experimental Workflow for Extraction Start Plant Tissue Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution in Analysis Solvent Evaporation->Reconstitution Analysis HPLC or GC-MS Analysis Reconstitution->Analysis

A generalized workflow for the extraction of benzoic acids from plant tissues.
Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a plant extract.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) (Solvent A) and acetonitrile or methanol (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of a this compound standard (typically around 254 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the compound using the calibration curve.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of this compound in a plant extract.

Instrumentation and Conditions (Example):

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A suitable temperature gradient to separate the compounds of interest.

  • Ionization Mode: Electron Impact (EI).

Procedure:

  • Derivatization: Benzoic acids are often derivatized (e.g., by silylation with BSTFA) to increase their volatility for GC analysis.[13]

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Identification: Compare the mass spectrum of the peak of interest with a reference spectrum of derivatized this compound.

Conclusion and Future Directions

While direct evidence for the role of this compound as a plant metabolite is currently lacking, the wealth of information on analogous substituted benzoic acids strongly suggests its potential involvement in plant defense and allelopathy. The methodologies and hypothesized pathways presented in this guide provide a solid foundation for researchers to begin investigating the natural occurrence and biological functions of this and other polysubstituted benzoic acids.

Future research should focus on:

  • Screening plant species for the presence of this compound.

  • Developing and validating specific analytical methods for its quantification in various plant tissues.

  • Conducting bioassays to determine its antimicrobial, antifungal, and allelopathic activities.

  • Investigating its biosynthetic pathway using modern molecular biology and metabolomics techniques.

Elucidating the role of this compound will contribute to a more comprehensive understanding of the chemical ecology of plants and may lead to the discovery of novel bioactive compounds for applications in agriculture and medicine.

References

In-Silico Prediction of 4-Methoxy-2,5-dimethylbenzoic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in-silico workflow to predict the bioactivity of 4-Methoxy-2,5-dimethylbenzoic acid, a substituted benzoic acid derivative. In the absence of extensive experimental data, computational methods provide a robust framework for hypothesis generation, enabling the elucidation of potential biological targets, mechanisms of action, and pharmacological properties. This document details methodologies for target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Each section includes detailed protocols, data presentation templates, and workflow visualizations using Graphviz to facilitate understanding and application by researchers in drug discovery and computational biology.

Introduction

This compound is a small organic molecule with a chemical structure suggesting potential for biological activity. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects.[1] The in-silico approach detailed herein allows for an efficient, cost-effective preliminary assessment of its therapeutic potential by leveraging computational tools to screen for interactions with biological macromolecules and predict its activity profile.[2][3][4][5][6]

In-Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity for a novel compound like this compound follows a structured and multi-faceted workflow. This process begins with identifying potential protein targets and progresses through various computational analyses to build a comprehensive profile of its likely biological effects.

In-Silico Bioactivity Prediction Workflow cluster_0 Data Acquisition & Preparation cluster_1 Target Identification cluster_2 Interaction & Activity Prediction cluster_3 Analysis & Validation Ligand Preparation Ligand Preparation Target Prediction Target Prediction Ligand Preparation->Target Prediction Input Structure QSAR Modeling QSAR Modeling Ligand Preparation->QSAR Modeling Input Structure Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation->Pharmacophore Modeling Input Structure Molecular Docking Molecular Docking Target Prediction->Molecular Docking Predicted Targets Data Analysis Data Analysis Molecular Docking->Data Analysis QSAR Modeling->Data Analysis Pharmacophore Modeling->Data Analysis Hypothesis Generation Hypothesis Generation Data Analysis->Hypothesis Generation

Figure 1: General workflow for in-silico bioactivity prediction.

Methodologies and Experimental Protocols

Ligand Preparation

Accurate representation of the small molecule is critical for all subsequent in-silico analyses.

Protocol:

  • Obtain 2D Structure: The 2D structure of this compound is obtained from chemical databases such as PubChem or drawn using chemical drawing software.

  • Convert to 3D: The 2D structure is converted to a 3D conformation using computational chemistry software like Avogadro or Open Babel.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial for realistic docking simulations.

  • Assign Charges and Atom Types: Appropriate partial charges and atom types are assigned to the ligand atoms, which is essential for calculating interaction energies.

Target Prediction

Identifying potential protein targets is a key initial step. This can be achieved through ligand-based and structure-based approaches.

Protocol:

  • Ligand-Based Target Prediction (Chemical Similarity):

    • Utilize online servers like SwissTargetPrediction or SuperPred by submitting the SMILES string of this compound.

    • These tools compare the input molecule to databases of known ligands with annotated targets and predict targets based on the principle of chemical similarity.

  • Inverse Molecular Docking:

    • Dock the prepared ligand structure against a large library of protein binding sites.

    • Rank the proteins based on the predicted binding affinity to identify high-probability targets.

The output of this step will be a list of potential protein targets, which can be prioritized for further investigation based on their biological function and relevance to disease.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[4][7][8][9][10][11]

Protocol:

  • Protein Preparation:

    • Download the 3D structure of the predicted target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, co-crystallized ligands, and ions.

    • Add polar hydrogens and assign partial charges using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.[10]

  • Binding Site Definition:

    • Identify the active site or a potential allosteric binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted by binding site detection algorithms.

    • Define a grid box that encompasses the binding site to guide the docking simulation.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina, Glide, or GOLD. The software will generate multiple binding poses of the ligand within the defined site.

  • Analysis of Results:

    • Analyze the docking poses based on their predicted binding energies (e.g., kcal/mol) and the interactions formed with the protein residues (e.g., hydrogen bonds, hydrophobic interactions).

    • The pose with the lowest binding energy is typically considered the most favorable.

Molecular Docking Workflow Input Ligand Input Ligand Prepare Ligand Prepare Ligand Input Ligand->Prepare Ligand Input Protein Input Protein Prepare Protein Prepare Protein Input Protein->Prepare Protein Run Docking Run Docking Prepare Ligand->Run Docking Define Binding Site Define Binding Site Prepare Protein->Define Binding Site Define Binding Site->Run Docking Analyze Poses & Scores Analyze Poses & Scores Run Docking->Analyze Poses & Scores

Figure 2: A simplified workflow for molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[3][4][12] If experimental data for structurally similar compounds are available, a QSAR model can be built to predict the activity of this compound.[13][14][15][16]

Protocol:

  • Data Collection: Curate a dataset of molecules with known biological activities that are structurally related to this compound.[12]

  • Descriptor Calculation: Calculate molecular descriptors for each compound in the dataset. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Model Building: Develop a predictive model using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms such as random forest or support vector machines.[12]

  • Model Validation: Validate the predictive power of the QSAR model using internal and external test sets.[12]

  • Prediction: Use the validated model to predict the biological activity of this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.[17][18][19][20]

Protocol:

  • Pharmacophore Model Generation:

    • Ligand-based: If a set of active molecules for a particular target is known, their common chemical features can be aligned to generate a pharmacophore model.

    • Structure-based: If the 3D structure of the target protein is available, the key interaction points in the binding site can be used to define a pharmacophore model.

  • Database Screening: The generated pharmacophore model can be used as a 3D query to screen large compound databases to identify other molecules that fit the model and are therefore likely to be active.

  • Mapping: The structure of this compound can be mapped onto the pharmacophore model to assess its potential to interact with the target.

Data Presentation

Quantitative data from in-silico predictions should be organized for clear comparison and interpretation.

Table 1: Predicted Target Proteins for this compound

Target ProteinGene NamePrediction Score/ProbabilityMethod
Hypothetical Target 1GENE10.85Similarity Search
Hypothetical Target 2GENE20.72Inverse Docking
Hypothetical Target 3GENE30.68Similarity Search

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Target 1-8.5Tyr123, Ser245H-Bond, Pi-Pi
Hypothetical Target 2-7.9Leu56, Val89Hydrophobic
Hypothetical Target 3-7.2Arg301H-Bond, Ionic

Table 3: Predicted Activity from QSAR Model

CompoundPredicted pIC50Applicability Domain
This compound6.2Inside

Visualization of Potential Signaling Pathway Involvement

Should target prediction and subsequent analysis implicate this compound in a specific signaling pathway, a diagram can be generated to visualize its potential mechanism of action. For instance, if the compound is predicted to inhibit a key kinase in a cancer-related pathway:

Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Proliferation Proliferation Gene Expression->Proliferation This compound This compound This compound->Kinase A Inhibition

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a foundational framework for the in-silico prediction of the bioactivity of this compound. By systematically applying the detailed computational methodologies, researchers can generate valuable hypotheses regarding its potential therapeutic applications. The protocols and visualizations presented herein are intended to serve as a practical guide for scientists engaged in the early stages of drug discovery and development. It is imperative to note that all in-silico predictions require subsequent experimental validation to confirm the computational findings.

References

A Technical Guide to the Spectroscopic Data of 4-Methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2,5-dimethylbenzoic acid (C₁₀H₁₂O₃), a substituted aromatic carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The molecular weight of this compound is 180.20 g/mol . The following sections present the predicted and expected spectroscopic data which are crucial for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized below.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the different types of protons and their immediate chemical environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.0 - 13.0Broad Singlet1H-COOH
~7.0 - 7.5Singlet1HAromatic H (C3-H)
~6.8 - 7.2Singlet1HAromatic H (C6-H)
~3.8Singlet3H-OCH₃
~2.2 - 2.5Singlet3HAromatic -CH₃ (C2)
~2.2 - 2.5Singlet3HAromatic -CH₃ (C5)

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~170-COOH
~155-160Aromatic C-O
~135-140Aromatic C-CH₃ (C2 or C5)
~130-135Aromatic C-CH₃ (C2 or C5)
~125-130Aromatic C-COOH
~115-120Aromatic C-H (C3 or C6)
~110-115Aromatic C-H (C3 or C6)
~55-OCH₃
~20Aromatic -CH₃
~15Aromatic -CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
2900-3000MediumC-H stretch (sp³)Methyl/Methoxy
~3050WeakC-H stretch (sp²)Aromatic Ring
1680-1710StrongC=O stretchCarboxylic Acid
1580-1600Medium-StrongC=C stretchAromatic Ring
1200-1300StrongC-O stretchAryl-alkyl ether
1000-1100StrongC-O stretchAryl-alkyl ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected data from an electron ionization (EI) mass spectrum is as follows.

m/z (mass-to-charge ratio)Relative Intensity (%)Proposed Fragment
180High[M]⁺ (Molecular Ion)
165Moderate[M - CH₃]⁺
163Moderate[M - OH]⁺
135Moderate-High[M - COOH]⁺

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[1] The solution must be homogeneous, and any solid particles should be filtered out to ensure optimal shimming.[2]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[1]

  • ¹H NMR Acquisition : The experiment is typically run using a standard one-pulse sequence. The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the magnetic field homogeneity. Key parameters include an appropriate number of scans for a good signal-to-noise ratio, a spectral width that covers all expected proton signals, and a relaxation delay of 1-5 seconds.[1]

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is generally used to obtain a spectrum with singlets for each unique carbon atom. A greater number of scans is necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy

For a solid sample like this compound, several preparation methods can be used:

  • Thin Solid Film : The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the solid remains, which is then analyzed.[3]

  • KBr Pellet : A small amount of the solid sample is ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[4]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition : A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer using a direct insertion probe for solid samples or via a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.[5][6] For GC-MS, the sample is first dissolved in a volatile solvent.[7]

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the vapor phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7]

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[5]

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid) NMR NMR Spectroscopy Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data ¹H NMR & ¹³C NMR Spectra (Carbon-Hydrogen Framework) NMR->NMR_Data Provides IR_Data IR Spectrum (Functional Groups) IR->IR_Data Provides MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Provides Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for spectroscopic characterization.

References

solubility of 4-Methoxy-2,5-dimethylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Methoxy-2,5-dimethylbenzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document focuses on providing a strong predictive understanding of its solubility based on its structural characteristics. To support this, quantitative solubility data for the closely related compound, 4-Methoxybenzoic acid, is presented, alongside detailed experimental protocols for determining solubility.

This compound is a carboxylic acid derivative. Its molecular structure, which includes a polar carboxylic acid group, a methoxy group, and a substituted aromatic ring, dictates its solubility. The presence of the carboxylic acid and methoxy groups provides sites for hydrogen bonding, suggesting some solubility in polar solvents. However, the aromatic ring and two methyl groups contribute to its non-polar character, indicating good solubility in less polar organic solvents.

Qualitative Solubility Predictions:

  • High Solubility: Expected in moderately polar to non-polar solvents such as chloroform, dichloromethane, and ethers. The non-polar components of the molecule will have favorable interactions with these solvents.

  • Moderate Solubility: Likely to be observed in polar aprotic solvents like acetone and ethyl acetate, as well as in alcohols such as methanol and ethanol.

  • Low Solubility: Expected in highly polar solvents like water and in non-polar hydrocarbon solvents like toluene. In aqueous solutions, the solubility is expected to be pH-dependent, increasing in alkaline conditions due to the formation of the carboxylate salt.

Quantitative Solubility Data for a Structurally Related Compound: 4-Methoxybenzoic Acid

To provide a quantitative reference, the following tables summarize the mole fraction solubility (x) of 4-Methoxybenzoic acid in various organic solvents at different temperatures. This data is crucial for understanding the behavior of structurally similar compounds and for designing crystallization and purification processes.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696

Note: Data presented is for 4-Methoxybenzoic acid and is intended to serve as a reference for estimating the solubility of this compound.[1]

Experimental Protocol for Solubility Determination

The following section details a general experimental methodology for determining the equilibrium solubility of a compound like this compound. The shake-flask method followed by gravimetric or chromatographic analysis is a widely used and reliable approach.

3.1. Materials and Equipment

  • High-purity this compound

  • Analytical grade organic solvents

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Sealed glass vials or flasks

  • Syringe filters compatible with the chosen solvents

  • Pre-weighed evaporation vials

  • Drying oven or vacuum oven

  • (Optional) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The time required should be determined by preliminary experiments.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solids.

  • Quantification (Gravimetric Method):

    • Record the mass of the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved solid.

  • Quantification (Chromatographic Method):

    • Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated HPLC or GC method. This is particularly useful for low solubility or volatile solutes.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction, based on the masses and volumes measured.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Determination_Workflow Start Start: Solubility Determination Preparation Preparation of Saturated Solution (Excess Solute in Solvent) Start->Preparation Equilibration Equilibration (Thermostatic Shaker) Preparation->Equilibration Sampling Sample Withdrawal & Filtration Equilibration->Sampling Quantification Quantification Sampling->Quantification Gravimetric Gravimetric Method (Solvent Evaporation) Quantification->Gravimetric  Gravimetric Chromatographic Chromatographic Method (HPLC/GC) Quantification->Chromatographic Chromatographic   Calculation Calculation of Solubility Gravimetric->Calculation Chromatographic->Calculation End End: Solubility Data Calculation->End

References

A Theoretical Investigation of the Molecular Orbitals of 4-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for calculating and analyzing the molecular orbitals of 4-Methoxy-2,5-dimethylbenzoic acid. The principles and protocols outlined herein are grounded in established quantum chemical methods and are broadly applicable to the study of substituted benzoic acid derivatives, which are of significant interest in medicinal chemistry and materials science. Understanding the electronic structure of this molecule, particularly its frontier molecular orbitals, is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical Background: An Overview of Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule, occupying molecular orbitals formed from the linear combination of atomic orbitals (LCAO). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For molecules like this compound, computational methods are indispensable for solving the complex quantum mechanical equations that describe their electronic behavior. Density Functional Theory (DFT) has emerged as a powerful and widely used method for such calculations, offering a favorable balance between accuracy and computational cost.

Computational Methodology: A Detailed Protocol

This section outlines a standard protocol for the theoretical calculation of molecular orbitals for this compound using DFT.

2.1. Software and Hardware Requirements

  • Quantum Chemistry Software: A robust software package is required for the calculations. Popular choices include Gaussian, GAMESS, ORCA, and Spartan.[1] This protocol will be described in a general manner applicable to most of these platforms.

  • Molecular Visualization Software: To visualize the calculated molecular orbitals and other electronic properties, software such as Chemissian, Avogadro, or wxMacMolPlt is recommended.[2][3]

  • Computational Resources: Access to a high-performance computing (HPC) cluster is advisable for timely completion of the calculations, although modern desktop workstations can also be sufficient.

2.2. Step-by-Step Computational Protocol

  • Initial Structure Generation: The 3D structure of this compound is constructed using a molecular builder. The initial geometry can be based on crystallographic data if available, or generated using standard bond lengths and angles.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

    • Method: Density Functional Theory (DFT) is the recommended method. A widely used and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4][5]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is appropriate, providing a good description of both valence and polarization functions, which are important for capturing the electronic details of the molecule.[5]

    • Convergence Criteria: Tight convergence criteria should be used for the optimization to ensure a true energy minimum is located.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This serves two purposes:

    • It confirms that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Molecular Orbital Calculation: With the validated optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies. This calculation is typically part of the output from the optimization and frequency steps. The key outputs to analyze are the energies of the HOMO and LUMO.

  • Population Analysis: A population analysis, such as Mulliken or Natural Bond Orbital (NBO), can be performed to determine the partial atomic charges, providing insight into the charge distribution within the molecule.[2]

  • Visualization: The calculated molecular orbitals, particularly the HOMO and LUMO, are visualized to understand their spatial distribution and bonding characteristics. The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Data Presentation and Analysis

The quantitative results from the theoretical calculations should be summarized in a clear and concise manner. The following tables provide a template for presenting the key findings.

Table 1: Calculated Molecular Properties of this compound

PropertyCalculated Value (B3LYP/6-311++G(d,p))Units
Total EnergyValueHartrees
Dipole MomentValueDebye
Rotational ConstantsA, B, C ValuesGHz
Zero-point Vibrational EnergyValuekcal/mol

Table 2: Frontier Molecular Orbital Energies and Related Properties

ParameterCalculated Value (B3LYP/6-311++G(d,p))Units
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO Energy Gap (ΔE)ValueeV
Ionization Potential (I)ValueeV
Electron Affinity (A)ValueeV
Electronegativity (χ)ValueeV
Chemical Hardness (η)ValueeV
Chemical Softness (S)ValueeV⁻¹
Electrophilicity Index (ω)ValueeV

Note: Ionization Potential (I) ≈ -EHOMO; Electron Affinity (A) ≈ -ELUMO; Electronegativity (χ) = (I+A)/2; Chemical Hardness (η) = (I-A)/2; Chemical Softness (S) = 1/η; Electrophilicity Index (ω) = χ²/2η.

Visualization of Computational Workflow

The logical flow of the computational protocol can be effectively visualized using a diagram. The following DOT script generates a flowchart representing the key steps in the theoretical calculation of the molecular orbitals.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Visualization cluster_validation Validation start Construct Initial 3D Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt Input Geometry freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc Optimized Geometry validation Imaginary Frequencies? freq_calc->validation Vibrational Frequencies sp_energy Single-Point Energy Calculation (Molecular Orbitals & Energies) data_extraction Extract Quantitative Data (Energies, Dipole Moment, etc.) sp_energy->data_extraction Output File visualization Visualize Molecular Orbitals (HOMO, LUMO, MEP) sp_energy->visualization reporting Summarize in Tables and Report data_extraction->reporting visualization->reporting validation->geom_opt Yes (Re-optimize) validation->sp_energy No (True Minimum)

Caption: Computational workflow for the theoretical calculation of molecular orbitals.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides invaluable insights into its electronic structure and potential reactivity. By employing Density Functional Theory with an appropriate functional and basis set, researchers can obtain reliable data on frontier orbital energies, charge distribution, and other key electronic properties. This information is fundamental for rational drug design, understanding reaction mechanisms, and developing novel materials. The protocol and data presentation formats provided in this guide offer a standardized approach to ensure clarity, reproducibility, and comparability of results within the scientific community.

References

Discovery and Isolation of Novel Methoxy-Dimethylbenzoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel methoxy-dimethylbenzoic acid isomers. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this field.

Synthetic Pathways for Methoxy-Dimethylbenzoic Acid Isomers

The synthesis of methoxy-dimethylbenzoic acid isomers can be approached through various established organic chemistry reactions. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. Common strategies include the methylation of hydroxyl precursors and the oxidation of corresponding methyl-substituted methoxy toluenes.

Williamson Ether Synthesis and Subsequent Oxidation

A prevalent method involves the methylation of a dihydroxybenzoic acid derivative, followed by oxidation. This approach offers regioselective control depending on the protecting groups and reaction conditions employed.

Experimental Protocol: Synthesis of a Methoxy-Dimethylbenzoic Acid Isomer

  • Esterification of Precursor: A solution of a commercially available dihydroxy-dimethylbenzoic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) to protect the carboxylic acid functionality. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the esterified product.

  • Methylation: The resulting ester is dissolved in a suitable solvent (e.g., acetone, DMF). Anhydrous potassium carbonate is added, followed by the dropwise addition of a methylating agent (e.g., dimethyl sulfate or methyl iodide). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Hydrolysis: The purified methoxy-dimethylbenzoic acid ester is dissolved in a mixture of methanol and an aqueous solution of a strong base (e.g., 15% w/w NaOH). The mixture is refluxed for several hours.[1] The methanol is then removed under reduced pressure. The aqueous solution is acidified to a low pH with a strong acid (e.g., 10 M HCl), leading to the precipitation of the carboxylic acid. The precipitate is filtered, washed with cold water, and dried under reduced pressure to yield the final methoxy-dimethylbenzoic acid isomer.[1]

Oxidation of Methoxy-Xylene Isomers

An alternative route involves the direct oxidation of a methoxy-substituted xylene isomer. This method is often employed in industrial-scale synthesis due to the relatively low cost of the starting materials.

Experimental Protocol: Oxidation of a Methoxy-Xylene

  • Reaction Setup: A suitable methoxy-xylene isomer, an auxiliary agent, a composite catalyst (often containing cobalt and manganese salts), and a source of formaldehyde (e.g., paraformaldehyde) are added to a reaction vessel.

  • Oxidation: The mixture is heated under reflux conditions while oxygen is bubbled through the solution. The reaction is typically carried out for 3 to 5 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to vacuum distillation to remove lower boiling point materials. The remaining residue is cooled, and the crude product is isolated by suction filtration, washed, and dried. Further purification is achieved through recrystallization from a suitable solvent system (e.g., low carbon atom alcohols like methanol or ethanol) to yield the desired 3,5-dimethylbenzoic acid.[2]

Isolation and Purification of Isomers

The separation of positional isomers of methoxy-dimethylbenzoic acid is a critical and often challenging step. Chromatographic techniques are indispensable for achieving high purity of the target compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for the separation of closely related isomers. The choice of the stationary phase is crucial for achieving optimal resolution. While standard C18 columns are widely used, phenyl-based columns often provide superior selectivity for aromatic isomers due to π-π interactions.[3]

Experimental Protocol: HPLC Separation of Methoxy-Dimethylbenzoic Acid Isomers

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and a diode array detector.

  • Columns:

    • Standard C18 column

    • Phenyl-Hexyl column

    • Biphenyl column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: A stock solution of the isomeric mixture is prepared in the mobile phase.

  • Analysis: The sample is injected onto the column, and the elution profile is monitored at a suitable wavelength (e.g., 254 nm). The retention times of the individual isomers are recorded for comparison of the column performance.

Ultra-Performance Convergence Chromatography (UPC²)

UPC² is a technique that utilizes compressed carbon dioxide as the primary mobile phase, offering rapid and efficient separations. It is particularly effective for the separation of positional isomers without the need for derivatization, which is often required in gas chromatography methods.[4]

Experimental Protocol: UPC² Separation of Dimethylbenzoic Acid Isomers

  • System: ACQUITY UPC² System.

  • Columns: ACQUITY UPC² Torus 2-PIC or Diol columns.

  • Mobile Phase: A mixture of CO₂ and a co-solvent such as methanol.

  • Detection: UV detection or mass spectrometry (MS) with Single Ion Recording (SIR) for enhanced sensitivity and selectivity.[4]

  • Analysis: The isomeric mixture is injected, and the separation is achieved based on polar, hydrogen bonding, acid-base, and pi-pi interactions between the analytes and the stationary phase.[4]

Spectroscopic Characterization

The unambiguous identification of a novel methoxy-dimethylbenzoic acid isomer requires a comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5][6]

  • ¹H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[5] The absorption bands corresponding to the carboxylic acid O-H and C=O stretches, as well as the C-O stretches of the methoxy group and the aromatic C-H bonds, are identified.

Data Presentation

For effective comparison and analysis, all quantitative data should be summarized in clearly structured tables.

Spectroscopic Data Summary for a Novel Methoxy-Dimethylbenzoic Acid Isomer
Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): Aromatic protons (multiplicity, J values), Methoxy protons (singlet), Carboxylic acid proton (broad singlet), Methyl protons (singlet).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): C=O, Aromatic carbons (C-H and quaternary), Methoxy carbon, Methyl carbons.
HRMS (ESI) m/z: [M+H]⁺ or [M-H]⁻ calculated and found.
IR (ATR) ν_max (cm⁻¹): O-H (broad), C=O, C-O, C-H (aromatic and aliphatic).
Chromatographic Data Summary for Isomer Separation
Chromatographic Method Column Retention Time (min)
HPLCC18[Value]
Phenyl-Hexyl[Value]
Biphenyl[Value]
UPC²Torus 2-PIC[Value]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

experimental_workflow start Starting Materials (e.g., Dihydroxy-dimethylbenzoic acid) synthesis Synthesis (Esterification, Methylation, Hydrolysis) start->synthesis crude_product Crude Isomeric Mixture synthesis->crude_product purification Purification (HPLC / UPC²) crude_product->purification isolated_isomer Isolated Novel Isomer purification->isolated_isomer characterization Spectroscopic Characterization (NMR, MS, IR) isolated_isomer->characterization final_data Verified Structure and Purity characterization->final_data

Caption: General workflow for the discovery and isolation of a novel isomer.

separation_logic isomeric_mixture Isomeric Mixture select_method Select Separation Method isomeric_mixture->select_method hplc HPLC select_method->hplc Liquid Phase upc2 UPC² select_method->upc2 Supercritical Fluid column_selection Column Selection hplc->column_selection upc2_column Torus 2-PIC / Diol (Multiple Interactions) upc2->upc2_column c18 C18 (Hydrophobic) column_selection->c18 phenyl Phenyl-Hexyl (π-π Interactions) column_selection->phenyl biphenyl Biphenyl (Enhanced π-π) column_selection->biphenyl optimization Method Optimization c18->optimization phenyl->optimization biphenyl->optimization upc2_column->optimization pure_isomers Pure Isomers optimization->pure_isomers

Caption: Logical flow for selecting a chromatographic separation method.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-2,5-dimethylbenzoic Acid from 2,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzoic acid is a polysubstituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a methoxy group, and two methyl groups on the aromatic ring, makes it an interesting scaffold for the development of novel compounds. This document provides a detailed protocol for a plausible multi-step synthesis of this compound, starting from the readily available precursor, 2,5-dimethylphenol. The proposed synthetic route involves a three-step process: formylation of the phenol, methylation of the resulting hydroxyl group, and subsequent oxidation of the aldehyde to the desired carboxylic acid.

Proposed Synthetic Pathway

The synthesis of this compound from 2,5-dimethylphenol can be achieved through a three-step reaction sequence as illustrated below. This pathway involves an initial formylation reaction to introduce a carbonyl group, followed by methylation of the phenolic hydroxyl, and concluding with an oxidation to yield the final carboxylic acid.

Synthesis_Workflow Start 2,5-dimethylphenol Intermediate1 4-Hydroxy-2,5-dimethylbenzaldehyde Start->Intermediate1 Step 1: Formylation (Vilsmeier-Haack Reaction) Intermediate2 4-Methoxy-2,5-dimethylbenzaldehyde Intermediate1->Intermediate2 Step 2: Methylation (Williamson Ether Synthesis) End This compound Intermediate2->End Step 3: Oxidation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde (Vilsmeier-Haack Reaction)

This step introduces a formyl group at the 4-position of 2,5-dimethylphenol. The Vilsmeier-Haack reaction is suitable for the formylation of electron-rich aromatic compounds.[1][2][3][4][5]

Materials:

  • 2,5-dimethylphenol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-hydroxy-2,5-dimethylbenzaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Attack Electrophilic attack Vilsmeier_reagent->Attack Phenol 2,5-dimethylphenol Phenol->Attack Intermediate Iminium intermediate Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 4-Hydroxy-2,5-dimethylbenzaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Step 2: Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde (Williamson Ether Synthesis)

This step involves the methylation of the phenolic hydroxyl group of 4-hydroxy-2,5-dimethylbenzaldehyde. The Williamson ether synthesis is a reliable method for forming ethers.[6][7][8][9][10]

Materials:

  • 4-Hydroxy-2,5-dimethylbenzaldehyde

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-2,5-dimethylbenzaldehyde (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To the stirred suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-methoxy-2,5-dimethylbenzaldehyde.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Williamson_Ether_Synthesis Start 4-Hydroxy-2,5-dimethylbenzaldehyde Phenoxide Phenoxide ion Start->Phenoxide + K2CO3 (Base) Product 4-Methoxy-2,5-dimethylbenzaldehyde Phenoxide->Product + (CH3)2SO4 (SN2 reaction) Methylating_agent Dimethyl sulfate

Caption: Williamson ether synthesis for methylation.

Step 3: Synthesis of this compound (Oxidation)

The final step is the oxidation of the formyl group of 4-methoxy-2,5-dimethylbenzaldehyde to a carboxylic acid. Various oxidizing agents can be employed for this transformation.[11]

Materials:

  • 4-Methoxy-2,5-dimethylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Water

Procedure:

  • Dissolve 4-methoxy-2,5-dimethylbenzaldehyde (1.0 eq) in a mixture of water and a suitable co-solvent like tert-butanol or acetone.

  • Add a solution of sodium hydroxide to make the solution basic.

  • Heat the solution to 50-60 °C.

  • Slowly add a solution of potassium permanganate (2.0 eq) in water. The purple color of the permanganate will disappear as it reacts.

  • Maintain the temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench any excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

  • The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.

Data Presentation

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1 Vilsmeier-Haack Formylation2,5-dimethylphenolPOCl₃, DMF4-Hydroxy-2,5-dimethylbenzaldehyde60-75
2 Williamson Ether Synthesis4-Hydroxy-2,5-dimethylbenzaldehyde(CH₃)₂SO₄, K₂CO₃4-Methoxy-2,5-dimethylbenzaldehyde85-95
3 Oxidation4-Methoxy-2,5-dimethylbenzaldehydeKMnO₄, NaOHThis compound70-85

Characterization of this compound

The structure and purity of the final product should be confirmed by spectroscopic methods.

Predicted ¹H NMR Data: [12]

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH 10.0 - 13.0 Broad Singlet
Aromatic H (C3-H) ~7.0 - 7.5 Singlet
Aromatic H (C6-H) ~6.8 - 7.2 Singlet
-OCH₃ ~3.8 Singlet
-CH₃ (at C2) ~2.2 - 2.5 Singlet

| -CH₃ (at C5) | ~2.2 - 2.5 | Singlet |

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

  • A strong absorption band around 1700 cm⁻¹ due to the C=O stretch of the carboxylic acid.

  • C-O stretching vibrations for the methoxy group and the carboxylic acid are expected in the 1200-1300 cm⁻¹ region.

  • C-H stretching and bending vibrations for the aromatic ring and methyl groups will also be present.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (C₁₀H₁₂O₃, MW: 180.20 g/mol ).

  • Characteristic fragmentation patterns would include the loss of a methyl group (-15), a methoxy group (-31), and a carboxyl group (-45).

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride, dimethyl sulfate, and methyl iodide are highly toxic and corrosive. Handle with extreme care.

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Nickel-Catalyzed Carboxylation Synthesis of 4-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of carboxylic acids is a cornerstone of organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. Traditional methods for carboxylation often rely on organometallic reagents, such as Grignard or organolithium compounds, which can exhibit limited functional group tolerance and require stringent anhydrous conditions. Nickel-catalyzed carboxylation has emerged as a powerful and versatile alternative, allowing for the direct conversion of aryl halides to carboxylic acids using carbon dioxide (CO2) as an abundant, renewable, and non-toxic C1 source.[1][2] This application note provides a detailed protocol for the synthesis of 4-Methoxy-2,5-dimethylbenzoic acid via the nickel-catalyzed carboxylation of 1-bromo-4-methoxy-2,5-dimethylbenzene, a method distinguished by its mild reaction conditions and operational simplicity.

Reaction Principle

The nickel-catalyzed carboxylation of aryl halides generally proceeds through a catalytic cycle involving the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition to the aryl halide, forming an arylnickel(II) intermediate. Subsequent reaction with carbon dioxide, often facilitated by a reductant, leads to the formation of a nickel carboxylate complex. Finally, reductive elimination or hydrolysis liberates the desired carboxylic acid and regenerates the active nickel catalyst. The use of a stoichiometric reductant, such as manganese powder, is crucial for driving the catalytic cycle.[1][3]

Experimental Protocol

This protocol is adapted from a general method for the nickel-catalyzed carboxylation of aryl chlorides developed by Fujihara et al.[1] and is expected to be applicable to the analogous aryl bromide.

Materials:

  • 1-bromo-4-methoxy-2,5-dimethylbenzene

  • Nickel(II) chloride bis(triphenylphosphine) [NiCl2(PPh3)2]

  • Triphenylphosphine (PPh3)

  • Manganese powder (Mn)

  • Tetraethylammonium iodide (Et4NI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon dioxide (CO2, balloon pressure)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., Schlenk line, magnetic stirrer, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl2(PPh3)2 (5 mol%), PPh3 (10 mol%), Mn powder (2.0 equiv.), and Et4NI (1.0 equiv.).

  • Reagent Addition: Add 1-bromo-4-methoxy-2,5-dimethylbenzene (1.0 equiv.) and anhydrous DMF.

  • CO2 Introduction: Evacuate the flask and backfill with carbon dioxide from a balloon. Repeat this process three times to ensure a CO2 atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature for the specified reaction time (e.g., 12-24 hours), maintaining a positive pressure of CO2 from the balloon.

  • Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Reaction Parameters for Nickel-Catalyzed Carboxylation

ParameterValue/Condition
Substrate1-bromo-4-methoxy-2,5-dimethylbenzene
CatalystNiCl2(PPh3)2
Catalyst Loading5 mol%
LigandPPh3
Ligand Loading10 mol%
ReductantMn powder
Reductant Loading2.0 equiv.
AdditiveEt4NI
Additive Loading1.0 equiv.
SolventAnhydrous DMF
CO2 SourceCO2 balloon
TemperatureRoom Temperature
Reaction Time12-24 h (to be optimized)

Table 2: Expected Yield and Purity

ProductExpected YieldPurity
This compoundModerate to good (based on similar substrates)>95% after purification

Visualizations

G cluster_workflow Experimental Workflow start Reaction Setup (Ni catalyst, ligand, Mn, Et4NI) reagents Add Substrate and Solvent (1-bromo-4-methoxy-2,5-dimethylbenzene, DMF) start->reagents co2 Introduce CO2 Atmosphere (Balloon pressure) reagents->co2 reaction Stir at Room Temperature (12-24 h) co2->reaction workup Quench and Extract (1M HCl, Ethyl Acetate) reaction->workup purification Purify (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

G NiII Ni(II)L2X2 Ni0 Ni(0)L2 NiII->Ni0  Mn (reductant) ArNiIIX Ar-Ni(II)L2X Ni0->ArNiIIX Ar-X (Oxidative Addition) ArNiICO2 [Ar-Ni(I)L2(CO2)]- ArNiIIX->ArNiICO2 CO2, Mn ArCOONiIIX ArCOO-Ni(II)L2X ArNiICO2->ArCOONiIIX ArCOONiIIX->NiII Regeneration ArCOOH Ar-COOH ArCOONiIIX->ArCOOH H+

Caption: Proposed catalytic cycle for nickel-catalyzed carboxylation.

Conclusion

The described nickel-catalyzed carboxylation protocol offers a practical and efficient method for the synthesis of this compound from its corresponding aryl bromide. The use of an inexpensive nickel catalyst, coupled with mild reaction conditions and the utilization of CO2 as a C1 feedstock, makes this an attractive strategy for both academic research and industrial applications. The provided protocol and supplementary information are intended to serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Oxidation of 4-methoxy-2,5-dimethylbenzaldehyde to 4-methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-methoxy-2,5-dimethylbenzoic acid from 4-methoxy-2,5-dimethylbenzaldehyde via oxidation. The provided methodologies are based on established chemical principles and offer a starting point for reaction optimization.

Compound Data and Characterization

A thorough characterization of both the starting material and the product is essential for confirming the success of the transformation. The following tables summarize key physical and spectroscopic data.

Table 1: Physical and Spectroscopic Properties of 4-methoxy-2,5-dimethylbenzaldehyde

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [2][3]
Appearance Solid[4]
Melting Point 31-35 °C[4]
Boiling Point 147-149 °C at 12 mmHg[4]
CAS Number 6745-75-1[2][3][4]

Table 2: Spectroscopic Data for this compound

¹H NMR (Predicted)
Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH10.0 - 13.0Broad Singlet
Aromatic H (C3-H)~7.0 - 7.5Singlet
Aromatic H (C6-H)~6.8 - 7.2Singlet
-OCH₃~3.8Singlet
-CH₃ (at C2)~2.2 - 2.5Singlet
-CH₃ (at C5)~2.2 - 2.5Singlet
Reference[5]
¹³C NMR (Predicted)
Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~170 - 180
Aromatic C-O~155 - 160
Aromatic C-C (quaternary)~125 - 140
Aromatic C-H~110 - 120
-OCH₃~55
-CH₃~15 - 20
Reference[5]
Mass Spectrometry (EI)
m/z Proposed Fragment
180[M]⁺ (Molecular Ion)
165[M - CH₃]⁺
137[M - COOH]⁺
ReferenceGeneral fragmentation patterns

Experimental Protocols

The oxidation of aromatic aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Several reliable methods can be employed for this conversion. Below are three detailed protocols using different oxidizing agents.

Protocol 1: Pinnick Oxidation using Sodium Chlorite

The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes, tolerating a wide range of functional groups.[3][5]

Experimental Workflow:

Pinnick_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in t-BuOH and 2-methyl-2-butene B Add aq. NaClO₂ and NaH₂PO₄ solution dropwise A->B Transfer to reaction vessel C Stir at room temperature B->C Maintain temperature D Quench with Na₂SO₃ C->D Monitor by TLC E Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate & Purify F->G

Caption: Pinnick Oxidation Workflow

Materials:

  • 4-methoxy-2,5-dimethylbenzaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-2,5-dimethylbenzaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (5-10 eq).

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Slowly add the aqueous sodium chlorite solution to the stirred solution of the aldehyde at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Jones Oxidation using Chromic Acid

Jones oxidation is a robust method for oxidizing primary alcohols and aldehydes to carboxylic acids.[6] It is performed under acidic conditions and is generally high-yielding.

Experimental Workflow:

Jones_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in Acetone B Add Jones Reagent dropwise at 0 °C A->B Cool in ice bath C Stir at room temperature B->C Allow to warm D Quench with Isopropanol C->D Monitor by TLC E Filter and Concentrate D->E F Extract with Ether/EtOAc E->F G Dry, Concentrate & Purify F->G Permanganate_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare aq. solution of Aldehyde and NaOH/Na₂CO₃ B Add aq. KMnO₄ solution dropwise A->B Heat to ~40-50 °C C Heat the reaction mixture B->C Maintain temperature D Filter off MnO₂ C->D Monitor by TLC E Acidify the filtrate with HCl D->E F Collect precipitate by filtration E->F G Wash with cold water and dry F->G

References

Application Notes and Protocols: 4-Methoxy-2,5-dimethylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid that holds significant potential as a versatile building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring an activating methoxy group and two methyl groups on the benzene ring, alongside a reactive carboxylic acid moiety, makes it an attractive starting material for the construction of complex molecular architectures. The electronic and steric properties imparted by these substituents can be strategically exploited to influence reaction selectivity and to introduce key pharmacophoric features in the design of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of valuable chemical entities.

Key Transformations and Applications

The chemical reactivity of this compound is centered around the carboxylic acid group and the aromatic ring. The carboxylic acid can be readily converted into a variety of functional groups such as esters, amides, and acid chlorides, providing a gateway to a diverse range of chemical space. The electron-rich aromatic ring is amenable to electrophilic substitution reactions, allowing for further functionalization. These properties make it a valuable precursor in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers.[1][2]

Esterification: Synthesis of Methyl 4-Methoxy-2,5-dimethylbenzoate

Ester derivatives of this compound are common intermediates in multi-step synthetic sequences. The methyl ester, for example, can serve as a protected form of the carboxylic acid or as a substrate for reactions such as reduction or Grignard addition. Two common methods for esterification are the Fischer-Speier and Steglich esterifications.

Quantitative Data Summary: Methyl Esterification

ParameterFischer-Speier EsterificationSteglich Esterification
Alcohol Methanol (excess, as solvent)Methanol (1.5 - 2.0 eq.)
Catalyst/Reagent Conc. H₂SO₄ (catalytic)DCC (1.1 eq.), DMAP (0.1-0.2 eq.)
Solvent MethanolDichloromethane (DCM)
Temperature Reflux (~65 °C)0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 70 - 85%85 - 95%

Experimental Protocols:

Protocol 1.1: Fischer-Speier Esterification

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a large excess of anhydrous methanol to serve as both reactant and solvent. Stir until the carboxylic acid is fully dissolved.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-methoxy-2,5-dimethylbenzoate. Purify by column chromatography on silica gel if necessary.[3]

Protocol 1.2: Steglich Esterification

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq.).

  • Reagent Addition: Dissolve the solids in anhydrous dichloromethane (DCM). Add anhydrous methanol (1.5-2.0 eq.).

  • Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a small amount of anhydrous DCM.

  • Reaction Execution: Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up and Purification: Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM. Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure methyl 4-methoxy-2,5-dimethylbenzoate.[3]

Workflow for Esterification of this compound

Esterification_Workflow cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification start This compound fischer_reagents Methanol (solvent) Conc. H2SO4 (cat.) start->fischer_reagents steglich_reagents Methanol, DCC, DMAP in DCM start->steglich_reagents fischer_conditions Reflux 12-24h fischer_reagents->fischer_conditions fischer_workup Work-up & Purification fischer_conditions->fischer_workup end_product Methyl 4-methoxy-2,5-dimethylbenzoate fischer_workup->end_product steglich_conditions 0°C to RT 2-6h steglich_reagents->steglich_conditions steglich_workup Work-up & Purification steglich_conditions->steglich_workup steglich_workup->end_product Amidation_Workflow start This compound acid_chloride 4-Methoxy-2,5-dimethylbenzoyl chloride start->acid_chloride SOCl2 or (COCl)2 amide N-substituted 4-Methoxy-2,5-dimethylbenzamide acid_chloride->amide amine Primary or Secondary Amine + Base amine->amide multistep_synthesis A This compound B Amide Intermediate A->B 1. SOCl2 2. Substituted Aniline C Reduced Amine B->C LiAlH4 or BH3 D Final Product (Potential Kinase Inhibitor) C->D Coupling Reaction Kinase_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Hypothetical Inhibitor (derived from building block) inhibitor->raf

References

Application Notes and Protocols for the Esterification of 4-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its ester derivatives are key intermediates in the preparation of various biologically active molecules and are of interest in medicinal chemistry and drug discovery. The strategic placement of the methoxy and dimethyl groups on the benzene ring influences the molecule's reactivity and the properties of its derivatives. This document provides detailed protocols for two common and effective methods for the esterification of this compound: the Fischer-Speier esterification and the Steglich esterification.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the methyl esterification of this compound via the Fischer-Speier and Steglich methodologies. These values are representative and may be optimized for specific laboratory conditions and scales.

ParameterFischer-Speier EsterificationSteglich Esterification
Alcohol Methanol (large excess, as solvent)Methanol (1.5 - 2.0 equivalents)
Catalyst/Reagent Concentrated Sulfuric Acid (catalytic)DCC (1.1 eq.), DMAP (0.1-0.2 eq.)
Solvent MethanolDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Reflux (approx. 65 °C)0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 60 - 80%85 - 95%
Work-up Neutralization and extractionFiltration and extraction

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This method involves the acid-catalyzed esterification of the carboxylic acid with an excess of alcohol, which also serves as the solvent.[1][2] The reaction is driven to completion by using a large excess of the alcohol and by the removal of water, although in this simplified lab-scale protocol, the large excess of alcohol is the primary driving force.[2][3]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent (e.g., 20-30 mL per gram of carboxylic acid).

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.[4]

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-methoxy-2,5-dimethylbenzoate.[5]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acid in Methanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Reflux (12-24h, 65°C) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with NaHCO₃ and Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify product Pure Methyl Ester purify->product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification of this compound

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7] This method is particularly advantageous for substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification and often provides higher yields.[8][9]

Materials:

  • This compound

  • Anhydrous methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).[4]

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Add anhydrous methanol (1.5-2.0 eq) to the solution.[4]

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.[4]

  • Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature.

  • Stir at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[6]

  • Filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure methyl 4-methoxy-2,5-dimethylbenzoate.

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acid, DMAP in DCM add_alcohol Add Methanol start->add_alcohol cool Cool to 0°C add_alcohol->cool add_dcc Add DCC Solution cool->add_dcc stir Stir at RT (2-6h) add_dcc->stir filter Filter DCU Precipitate stir->filter wash Wash with HCl, NaHCO₃, Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Methyl Ester purify->product

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols: 4-Methoxy-2,5-dimethylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a scaffold and building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, its structural features suggest its utility in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the potential use of this compound, primarily focusing on its application as a key intermediate in the synthesis of potent and selective antagonists for the prostaglandin E2 subtype 4 (EP4) receptor, a promising target for inflammatory disorders and cancer.

Rationale for Targeting the Prostaglandin E2 Subtype 4 (EP4) Receptor

Prostaglandin E2 (PGE2) is a key lipid mediator that plays a crucial role in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.[1] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a significant target in drug discovery due to its involvement in mediating the pro-inflammatory and tumorigenic effects of PGE2.[1][2] By blocking the interaction of PGE2 with the EP4 receptor, EP4 antagonists can effectively reduce inflammation and pain, and potentially inhibit tumor growth and metastasis.[1] This targeted approach may offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit cyclooxygenase (COX) enzymes.[1]

Application of this compound as a Scaffold for EP4 Antagonists

The discovery of highly potent and selective EP4 receptor antagonists, such as MK-2894, has highlighted the importance of substituted aromatic scaffolds in achieving high affinity and selectivity for the EP4 receptor.[3] Although MK-2894 itself is a complex molecule containing a thiophene core, the general principle of utilizing a substituted benzoic acid moiety as a key pharmacophoric element is a common strategy in the design of EP4 antagonists. The unique substitution pattern of this compound, featuring a methoxy group and two methyl groups, provides a distinct electronic and steric profile that can be exploited to design novel EP4 antagonists with potentially improved properties.

Experimental Protocols

The following protocols outline a general workflow for the synthesis and evaluation of novel EP4 antagonists using this compound as a starting material.

Protocol 1: Synthesis of Amide Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives, a common structural motif in many EP4 antagonists.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • An appropriate amine (R-NH2)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a solution of the crude acid chloride in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Evaluation of EP4 Receptor Antagonism

This protocol describes a cell-based assay to determine the potency of the synthesized compounds as EP4 receptor antagonists.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PGE2

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Synthesized compounds (dissolved in DMSO)

Procedure:

  • Cell Culture:

    • Culture the HEK293-hEP4 cells in the recommended medium at 37 °C in a humidified atmosphere with 5% CO2.

    • Plate the cells in 96-well plates at a suitable density and allow them to attach overnight.

  • cAMP Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of the synthesized compounds or a known EP4 antagonist (positive control) for 30 minutes.

    • Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) in the presence of a phosphodiesterase inhibitor like IBMX for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of the PGE2-induced cAMP response for each compound concentration.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Data Presentation

The following table template can be used to summarize the quantitative data obtained from the in vitro evaluation of the synthesized compounds.

Compound IDStructureEP4 IC50 (nM)Selectivity vs. other EP receptors (Fold)
Control Known EP4 Antagonist
1
2
3

Visualizations

Signaling Pathway

EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4R EP4 Receptor PGE2->EP4R Binds AC Adenylate Cyclase EP4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Proliferation) CREB->Gene Antagonist 4-Methoxy-2,5-dimethylbenzoic acid derivative (Antagonist) Antagonist->EP4R Blocks

Caption: Prostaglandin E2 (PGE2) EP4 receptor signaling pathway and its inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound AcidChloride Acid Chloride Formation Start->AcidChloride AmideCoupling Amide Coupling with R-NH2 AcidChloride->AmideCoupling Purification Purification (Chromatography) AmideCoupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro In Vitro EP4 Antagonism Assay (cAMP measurement) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->AcidChloride Iterative Design

Caption: General workflow for synthesis and evaluation of EP4 antagonists.

References

Development of Novel Anticancer Agents from Benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives represent a promising class of scaffolds in the development of novel anticancer agents.[1] Their structural simplicity and amenability to chemical modification allow for the exploration of a vast chemical space to identify potent and selective anticancer compounds.[2] These derivatives have been shown to exhibit a range of anticancer activities through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression and the modulation of critical signaling pathways. This document provides detailed application notes, experimental protocols, and data on the anticancer properties of selected benzoic acid derivatives, with a focus on their roles as histone deacetylase (HDAC) inhibitors and pregnane X receptor (PXR) agonists.

Data Presentation: Anticancer Activity of Benzoic Acid Derivatives

The following tables summarize the in vitro anticancer activity of various benzoic acid derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Benzoic Acid against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL) after 48h ExposureIC50 (µg/mL) after 72h Exposure
PC3Prostate Cancer670.6 ± 43.26443.5 ± 39.87
HeLaCervical Cancer149.3 ± 15.1120.9 ± 11.8
HUH7Liver Cancer210.2 ± 20.4155.4 ± 14.7
CaCO2Colon Cancer550.8 ± 51.2310.6 ± 29.8
HT29Colon Cancer489.2 ± 45.6250.1 ± 23.9
SW48Colon Cancer612.4 ± 58.9380.7 ± 35.4
MG63Bone Cancer85.54 ± 3.1760.21 ± 2.54
A673Bone Cancer150.7 ± 14.898.65 ± 8.76
2A3Pharyngeal Cancer350.1 ± 32.7180.3 ± 17.5
CRM612Lung Cancer110.4 ± 10.975.89 ± 6.98
PhoenixNormal Kidney (Control)410.54 ± 32.29231.16 ± 25.25

Data extracted from a study on the cytotoxic effect of benzoic acid.[3][4]

Table 2: Anticancer Activity of Novel Benzoic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acidNot SpecifiedGood Activity[5]
4-(4-oxo-1, 4-dihydro-quinazolin-2-ylsulfanyl)-2-methoxybenzoic acid (QZ 5)MCF-7Moderate to Good
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-715.6[6]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-718.7[6]
3,6-diphenyl-[6][7]triazolo [3,4-b][5][7]thiadiazole derivative (Cmpd 2)MCF722.1[6]
3,6-diphenyl-[6][7]triazolo [3,4-b][5][7]thiadiazole derivative (Cmpd 2)SaOS-219[6]
3,6-diphenyl-[6][7]triazolo [3,4-b][5][7]thiadiazole derivative (Cmpd 2)K56215[6]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide (Cmpd 18)Colorectal Cancer4.53[8]
New gallic acid–stearylamine conjugateA431100 µg/ml[6]

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid Substituted Quinazolinones

This protocol describes a general method for the synthesis of benzoic acid substituted quinazolinones, which have shown moderate to good anti-breast cancer activity.

Step 1: Synthesis of Thiocyanate Derivatives (TC1-TC5)

  • Dissolve the substituted or unsubstituted benzoic acid (0.5 mol) in 125 ml of glacial acetic acid.

  • Add this solution to a solution of ammonium thiocyanate (1.05 mol, 80 g) in 250 ml of glacial acetic acid.

  • Cool the mixture to 10-20°C.

  • While stirring, add a solution of bromine (0.5 mol, 25.7 ml) in 250 ml of acetic acid dropwise over 30 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, let the reaction mixture stand at room temperature for 10 minutes.

  • Dilute the mixture with an equal volume of water.

  • Filter the solid precipitate, wash with water, dry, and recrystallize from ethanol to obtain the thiocyanate derivative.

Step 2: Synthesis of Quinazolinone Derivatives

  • In a round-bottom flask, mix the thiocyanate derivative (0.01 mol), 2-aminobenzoic acid (0.01 mol, 1.08 g), and carbon disulphide (0.1 mol, 8 ml).

  • Heat the mixture in an oil bath at 160°C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Recrystallize the resulting solid from ethanol to obtain the final quinazolinone derivative.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoic acid derivatives in culture medium at desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[3][4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC50 value for each compound.

Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay is used to screen for HDAC inhibitors.

  • Reagent Preparation:

    • Prepare the HDAC Assay Buffer (1X) by diluting the 10X stock with ultrapure water.

    • Dilute the HDAC1 enzyme with the 1X Assay Buffer.

    • Prepare the HDAC Substrate and Developer solutions as per the kit instructions.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds (benzoic acid derivatives) at various concentrations.

    • Add the diluted HDAC1 enzyme to each well.

    • Initiate the reaction by adding the HDAC Substrate.

    • Incubate the plate at 37°C for the recommended time.

    • Stop the reaction and develop the fluorescent signal by adding the HDAC Developer.

    • Incubate for a further period as recommended by the manufacturer.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.

    • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Pregnane X Receptor (PXR) Reporter Assay

This cell-based reporter assay quantifies the activation of the PXR by test compounds.

  • Cell Culture and Plating:

    • Use a stable cell line co-transfected with a PXR expression vector and a luciferase reporter plasmid containing PXR response elements.

    • Plate the cells in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzoic acid derivatives. Include a known PXR agonist (e.g., rifampicin) as a positive control and a vehicle control.

    • Incubate the plate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold activation of PXR for each compound concentration relative to the vehicle control.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Signaling Pathways and Mechanisms of Action

HDAC Inhibition Pathway

Certain benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been identified as HDAC inhibitors.[9] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene transcription. Inhibition of HDACs by benzoic acid derivatives results in histone hyperacetylation, a more relaxed chromatin structure, and re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway Benzoic_Acid Benzoic Acid Derivatives (e.g., DHBA) HDAC HDAC Benzoic_Acid->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones Acetylation Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, p53) Acetylated_Histones->Tumor_Suppressor Promotes Transcription Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: Benzoic acid derivatives inhibit HDAC, leading to histone hyperacetylation and tumor suppression.

PXR Activation Pathway

Some benzoic acid derivatives can act as agonists for the Pregnane X Receptor (PXR), a nuclear receptor that plays a role in xenobiotic metabolism and has been implicated in cancer cell proliferation and drug resistance. The exact role of PXR activation in cancer is complex and can be context-dependent.

PXR_Activation_Pathway Benzoic_Acid Benzoic Acid Derivatives PXR PXR (in cytoplasm) Benzoic_Acid->PXR Activates PXR_Active PXR-RXR Heterodimer (in nucleus) PXR->PXR_Active Translocates to Nucleus & Dimerizes with RXR PXR_Response PXR Response Element (on DNA) PXR_Active->PXR_Response Binds to Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PXR_Response->Target_Genes Regulates Cellular_Effects Cellular Effects (Proliferation, Drug Resistance) Target_Genes->Cellular_Effects

Caption: Agonism of PXR by benzoic acid derivatives can modulate the expression of target genes.

Experimental Workflow

The following diagram outlines a general workflow for the discovery and initial characterization of novel anticancer agents from benzoic acid derivatives.

Experimental_Workflow Synthesis Synthesis of Benzoic Acid Derivatives Screening In Vitro Anticancer Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization Hit_ID->Lead_Opt HDAC_Assay HDAC Inhibition Assay Mechanism->HDAC_Assay PXR_Assay PXR Reporter Assay Mechanism->PXR_Assay HDAC_Assay->Lead_Opt PXR_Assay->Lead_Opt

Caption: A typical workflow for identifying and characterizing novel anticancer benzoic acid derivatives.

References

Application of 4-Methoxy-2,5-dimethylbenzoic Acid in the Synthesis of High-Performance Aromatic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-POL-012

Introduction

Aromatic carboxylic acids are pivotal monomers in the synthesis of specialty polymers, imparting rigidity, thermal stability, and chemical resistance to the resulting materials. 4-Methoxy-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents as a promising candidate for the development of novel high-performance polymers such as aromatic polyesters and polyamides (aramids). The unique substitution pattern of a methoxy group and two methyl groups on the benzene ring is anticipated to influence the final properties of the polymer, potentially enhancing solubility, modifying the glass transition temperature, and improving processability without compromising thermal stability.

While direct literature on the use of this compound in polymer synthesis is limited, this application note provides generalized protocols for the synthesis of aromatic polyesters and polyamides based on established methods for structurally similar monomers. These protocols are intended to serve as a foundational guide for researchers and scientists in the exploration of this monomer for the creation of new specialty polymers.

Hypothetical Polymer Properties

The incorporation of this compound as a monomer is expected to yield polymers with a unique combination of properties. The methoxy group may enhance solubility and adhesion, while the methyl groups can increase the glass transition temperature and improve thermal stability. The following table presents hypothetical property values for polymers derived from this monomer, based on typical ranges for high-performance aromatic polymers.

PropertyAromatic Polyester (Hypothetical)Aromatic Polyamide (Aramid) (Hypothetical)
Glass Transition (Tg)180 - 220 °C250 - 300 °C
Melting Temperature (Tm)320 - 360 °C> 400 °C (or decomposition)
Decomposition Temp (TGA)> 450 °C> 500 °C
Tensile Strength80 - 120 MPa150 - 200 MPa
Tensile Modulus3 - 5 GPa8 - 12 GPa
Inherent Viscosity0.6 - 1.2 dL/g1.5 - 2.5 dL/g

Experimental Protocols

Note: The following protocols are generalized and adapted from literature for similar aromatic carboxylic acids. Optimization of reaction conditions such as temperature, time, and catalyst concentration is recommended.

Protocol 1: Synthesis of an Aromatic Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester using this compound and a diol, such as ethylene glycol, through a two-stage melt polycondensation process.

Materials:

  • This compound

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • High-boiling point solvent (e.g., Therminol® 66)

  • Nitrogen gas (high purity)

  • Methanol

  • Acetone

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

Stage 1: Esterification

  • Charge the reactor with this compound and a molar excess of ethylene glycol (e.g., 1:1.5 molar ratio).

  • Add zinc acetate catalyst (e.g., 0.1% by weight of the acid).

  • Begin stirring and purge the reactor with nitrogen gas.

  • Heat the mixture to 180-200 °C. Water will be formed as a byproduct and should be collected in the condenser.

  • Continue the reaction for 2-3 hours or until the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Add antimony trioxide catalyst (e.g., 0.05% by weight of the acid).

  • Gradually increase the temperature to 260-280 °C.

  • Simultaneously, gradually reduce the pressure to below 1 Torr over a period of 1-2 hours.

  • Excess ethylene glycol will distill off.

  • Continue the reaction under high vacuum and high temperature for another 2-4 hours. The viscosity of the molten polymer will increase significantly.

  • Stop the reaction and cool the reactor under a nitrogen atmosphere.

  • The resulting polymer can be extruded or dissolved in a suitable solvent for further processing.

  • Purify the polymer by dissolving it in a suitable solvent and precipitating it in a non-solvent like methanol or acetone.

  • Dry the purified polymer in a vacuum oven.

Protocol 2: Synthesis of an Aromatic Polyamide (Aramid) via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of an aramid from the acid chloride of this compound and an aromatic diamine.

Materials:

  • 4-Methoxy-2,5-dimethylbenzoyl chloride (to be synthesized from the carboxylic acid)

  • m-Phenylenediamine

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride

  • Pyridine

  • Methanol

  • Water

Equipment:

  • Three-necked flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel

  • Low-temperature bath (e.g., ice-water bath)

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

Step 1: Synthesis of 4-Methoxy-2,5-dimethylbenzoyl chloride

  • React this compound with an excess of thionyl chloride (SOCl₂) under reflux for 2-4 hours.

  • Remove the excess thionyl chloride by distillation.

  • Purify the resulting acid chloride by vacuum distillation.

Step 2: Polycondensation

  • In the three-necked flask, dissolve m-phenylenediamine and lithium chloride in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using a low-temperature bath.

  • Dissolve the 4-Methoxy-2,5-dimethylbenzoyl chloride in a small amount of anhydrous DMAc and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours, and then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • The polymer solution will become highly viscous.

  • Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred water or methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with water and then with methanol to remove any unreacted monomers and salts.

  • Dry the aramid polymer in a vacuum oven at 80-100 °C.

Visualizations

G cluster_input Monomer Preparation cluster_synthesis Polymerization cluster_output Post-Synthesis Monomer This compound AcidChloride Acid Chloride Synthesis (for Polyamide) Monomer->AcidChloride Polyester Melt Polycondensation (with Diol) Monomer->Polyester Polyamide Solution Polycondensation (with Diamine) AcidChloride->Polyamide Purification Purification (Precipitation/Washing) Polyester->Purification Polyamide->Purification Characterization Characterization (Thermal, Mechanical, etc.) Purification->Characterization

Caption: Experimental workflow for specialty polymer synthesis.

G cluster_monomer Monomer Structure cluster_properties Potential Polymer Properties Monomer This compound Thermal High Thermal Stability (Aromatic Backbone) Monomer->Thermal Solubility Improved Solubility (Methoxy Group) Monomer->Solubility Processability Enhanced Processability (Asymmetric Structure) Monomer->Processability Mechanical Good Mechanical Strength (Rigid Structure) Monomer->Mechanical

Caption: Monomer structure and potential polymer properties.

Application Notes and Protocols for the Quantification of 4-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Methoxy-2,5-dimethylbenzoic acid in various matrices. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development.

Introduction

This compound is a benzoic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: A robust and widely accessible technique suitable for relatively high concentration samples and for routine quality control.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies where low detection limits are required.[1]

  • GC-MS: A powerful technique for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar analytes like carboxylic acids.[1][2]

A summary of the typical performance characteristics of these methods for similar benzoic acid derivatives is presented in Table 1.

Table 1: Comparison of Analytical Methodologies for Benzoic Acid Derivatives

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 50 - 5000 ng/mL1 - 1000 ng/mL10 - 2000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 15%< 10%
Limit of Detection (LOD) ~10-20 ng/mL~0.1-0.5 ng/mL~1-5 ng/mL
Limit of Quantitation (LOQ) ~50 ng/mL~1 ng/mL~10 ng/mL

Note: These values are typical for benzoic acid derivatives and should be established for this compound through method validation.

Experimental Protocols

Detailed protocols for sample preparation and analysis are provided below. These should be considered as starting points and may require optimization for specific matrices and instrumentation.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Sample Preparation (from a solid matrix)
  • Extraction: Accurately weigh a known amount of the homogenized solid sample. Add a suitable extraction solvent (e.g., methanol or acetonitrile) at a defined ratio.

  • Sonication/Vortexing: Sonicate or vortex the sample for a specified time to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions

A summary of the HPLC-UV instrument parameters is provided in Table 2.

Table 2: HPLC-UV Instrumental Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. A typical starting point is a 60:40 (v/v) mixture of acidified water and acetonitrile.[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30°C[1]
UV Detection Wavelength Determined by measuring the UV spectrum of a standard solution of this compound. A common wavelength for benzoic acid derivatives is around 254 nm.[1]
Method Validation

The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices.[1]

Sample Preparation (from plasma)
  • Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent like acetonitrile (e.g., 300 µL).

  • Vortexing: Vortex the sample vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL) and transfer to an LC-MS vial.[1]

LC-MS/MS Conditions

Instrumental parameters for LC-MS/MS analysis are summarized in Table 3.

Table 3: LC-MS/MS Instrumental Parameters

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[1]
Mobile Phase Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 5 µL[1]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in negative mode.[1]
MRM Transitions To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound after derivatization to increase its volatility.

Sample Preparation and Derivatization
  • Extraction: Perform a liquid-liquid extraction from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporation: Evaporate the organic extract to dryness.

  • Derivatization: Add a derivatizing agent (e.g., BSTFA with 1% TMCS or an ethereal solution of diazomethane) to the dried extract and heat to form a volatile ester or silyl ester derivative.

GC-MS Conditions

Typical GC-MS parameters are provided in Table 4.

Table 4: GC-MS Instrumental Parameters

ParameterRecommended Condition
GC System Gas chromatograph with a mass selective detector
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250°C
Oven Temperature Program Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C)
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Analyzer Quadrupole
Detection Mode Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and analysis processes.

SamplePreparation_Solid Start Homogenized Solid Sample Extraction Add Extraction Solvent Start->Extraction Sonication Sonicate/Vortex Extraction->Sonication Centrifugation Centrifuge Sonication->Centrifugation Filtration Filter Supernatant (0.45 µm) Centrifugation->Filtration End Sample for HPLC Analysis Filtration->End

Sample Preparation Workflow for Solid Matrices.

SamplePreparation_Plasma Start Plasma Sample ProteinPrecipitation Add Acetonitrile Start->ProteinPrecipitation Vortex Vortex ProteinPrecipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge TransferSupernatant Transfer Supernatant Centrifuge->TransferSupernatant Evaporate Evaporate to Dryness TransferSupernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Sample for LC-MS/MS Analysis Reconstitute->End

Sample Preparation Workflow for Plasma.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction Sample->Extraction Cleanup Clean-up/Derivatization Extraction->Cleanup Injection Injection into Chromatograph Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

General Analytical Workflow.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-2,5-dimethylbenzoic acid. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices, providing a reliable and efficient analytical tool for researchers, scientists, and professionals in drug development. The method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, ensuring excellent peak shape and resolution.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for an HPLC method developed for the analysis of this compound.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental for developing a successful HPLC method.

Structure:

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

Solubility: Based on data for 4-methoxybenzoic acid, the analyte is expected to be soluble in common organic solvents used in HPLC, such as methanol and acetonitrile, and sparingly soluble in water.[2][3] This allows for flexibility in the preparation of standard and sample solutions.

UV Absorbance: A specific UV-Vis spectrum for this compound is not widely published. However, based on the UV spectrum of 4-methoxybenzoic acid, which shows a maximum absorbance around 254 nm, this wavelength is a suitable starting point for detection.[4] For optimal sensitivity, it is recommended to determine the absorption maximum (λmax) experimentally by scanning a standard solution of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

    • This compound reference standard

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • HPLC grade water

    • Phosphoric acid or Formic acid (for mobile phase acidification)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations for calibration.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. These may require optimization based on the specific column and HPLC system used.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL

Table 2: Recommended Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
20.07030

Method Development Workflow

The development of this HPLC method follows a logical progression to achieve optimal separation and quantification.

HPLC_Method_Development Analyte_Properties Analyte Characterization (pKa, Solubility, UV Spectrum) Column_Selection Column Selection (Reversed-Phase C18) Analyte_Properties->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Acidified Water/Acetonitrile) Column_Selection->Mobile_Phase_Selection Initial_Conditions Initial Chromatographic Conditions (Isocratic/Gradient, Flow Rate, Temp.) Mobile_Phase_Selection->Initial_Conditions Optimization Method Optimization (Gradient, pH, Temperature) Initial_Conditions->Optimization Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation Final_Method Final Analytical Method Validation->Final_Method

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-2,5-dimethylbenzoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in Friedel-Crafts Acylation of 2,5-Dimethylanisole

Q: My Friedel-Crafts acylation of 2,5-dimethylanisole with acetyl chloride is resulting in a low yield of 4-methoxy-2,5-dimethylacetophenone. What are the potential causes and solutions?

A: Low yields in this Friedel-Crafts acylation can stem from several factors related to reagents, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by traces of water in the reagents or glassware.Ensure all glassware is thoroughly dried, and use anhydrous solvents and freshly opened or purified aluminum chloride.
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, rendering it inactive.Use a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid catalyst relative to the acylating agent.
Suboptimal Temperature The reaction may be too slow at low temperatures or lead to side reactions and decomposition at higher temperatures.Maintain the reaction temperature at 0-5 °C during the addition of reagents and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
Poor Quality Reagents Impurities in 2,5-dimethylanisole or acetyl chloride can lead to side reactions and lower yields.Use freshly distilled or high-purity starting materials.
Inefficient Quenching and Extraction Improper work-up can lead to loss of product.Pour the reaction mixture slowly into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex. Ensure thorough extraction with a suitable organic solvent like dichloromethane.

Issue 2: Incomplete Oxidation of 4-Methoxy-2,5-dimethylacetophenone

Q: The oxidation of 4-methoxy-2,5-dimethylacetophenone to this compound is not going to completion. How can I improve the conversion?

A: Incomplete oxidation is a common issue and can often be resolved by optimizing the reaction conditions.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Insufficient Oxidant Not enough oxidizing agent (e.g., sodium hypochlorite) is present to convert all the starting material.Use a molar excess of the oxidizing agent. The exact amount may need to be optimized, but a 3 to 4-fold excess is a good starting point.
Incorrect pH The pH of the reaction mixture can significantly affect the rate and efficiency of the oxidation. For hypochlorite oxidation, a basic pH is generally required.Maintain the pH of the reaction mixture between 11 and 12 by the addition of a base like sodium hydroxide.[1]
Low Reaction Temperature The reaction rate may be too slow at lower temperatures.Gently heat the reaction mixture to 50-60 °C and monitor the progress by TLC. Avoid excessive heating to prevent side reactions.
Phase Transfer Issues If using a biphasic system, inefficient mixing can limit the reaction rate.Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) and ensure vigorous stirring to facilitate the reaction between the organic substrate and the aqueous oxidant.

Issue 3: Difficulty in Purifying the Final Product

Q: I am having trouble obtaining pure this compound. The product is off-white and has a broad melting point.

A: Purification challenges often arise from the presence of unreacted starting materials or side products.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Contamination with Starting Material Incomplete reaction leaves unreacted 4-methoxy-2,5-dimethylacetophenone in the product.Monitor the reaction to completion using TLC. If starting material remains, consider extending the reaction time or increasing the amount of oxidant.
Presence of Side Products Side reactions can lead to impurities that are difficult to remove.Optimize reaction conditions to minimize side product formation. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is effective.
Colored Impurities Formation of colored byproducts can discolor the final product.During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration.[2]
Ineffective Purification Method Simple filtration may not be sufficient to remove all impurities.For highly impure samples, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent, extract with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer can then be separated, acidified to precipitate the pure carboxylic acid, and collected by filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and reliable two-step synthesis involves:

  • Friedel-Crafts acylation of 2,5-dimethylanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-methoxy-2,5-dimethylacetophenone.[4]

  • Oxidation of the resulting acetophenone derivative using an oxidizing agent such as sodium hypochlorite (bleach) to yield the final product, this compound.[1]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Safety is paramount. Key considerations include:

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so controlled addition of reagents and cooling is necessary.[2]

  • Oxidation: Sodium hypochlorite solutions are corrosive. The reaction can also be exothermic. Ensure good ventilation and wear appropriate PPE.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the progress of both the Friedel-Crafts acylation and the oxidation steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: Are there alternative methods for the synthesis of this compound?

A4: Yes, other methods exist, although they may be less common for laboratory-scale synthesis. These include:

  • Grignard Reaction: Carboxylation of a Grignard reagent prepared from 4-bromo-2,5-dimethylanisole by reacting it with carbon dioxide (dry ice).[5][6] This method is effective for introducing a carboxylic acid group.

  • Direct Carboxylation: Modern methods involving nickel-catalyzed carboxylation of aryl halides with CO₂ have been developed, offering a more atom-economical route.[7]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Key Steps (or Analogous Reactions)

Reaction Step Starting Material Reagents Catalyst Solvent Temperature Time Yield (%) Reference
Friedel-Crafts Acylationp-XyleneAcetyl ChlorideAlCl₃Dichloromethane0 °C to RT15 min>90 (crude)[4]
Oxidation4'-MethoxyacetophenoneSodium Hypochlorite (bleach)-WaterReflux30 minNot specified[1]
Grignard CarboxylationAryl BromideMg, CO₂ (dry ice)-Diethyl ether or THF0 °C to RT-up to 82[7]

Note: The yield for the Friedel-Crafts acylation is for a similar substrate (p-xylene) and may vary for 2,5-dimethylanisole. The yield for the oxidation of 4'-methoxyacetophenone was not specified in the reference.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-2,5-dimethylacetophenone via Friedel-Crafts Acylation

This protocol is adapted from a standard Friedel-Crafts acylation procedure.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 2,5-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methoxy-2,5-dimethylacetophenone, which can be purified further by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of this compound via Oxidation

This protocol is based on the oxidation of a similar acetophenone derivative.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4-methoxy-2,5-dimethylacetophenone (1.0 equivalent) in a suitable solvent like dioxane or THF.

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (commercial bleach, 3-4 equivalents) to the flask. Add a solution of sodium hydroxide to adjust the pH to 11-12.

  • Reaction: Heat the mixture to a gentle reflux (50-60 °C) and stir vigorously for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite to quench any excess oxidant.

  • Isolation: Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. The this compound will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation start1 2,5-Dimethylanisole + Acetyl Chloride reagents1 AlCl₃ Dichloromethane start1->reagents1 product1 4-Methoxy-2,5-dimethylacetophenone reagents1->product1 reagents2 Sodium Hypochlorite (Bleach) product1->reagents2 product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield of This compound incomplete_acylation Incomplete Friedel-Crafts Acylation? start->incomplete_acylation incomplete_oxidation Incomplete Oxidation? start->incomplete_oxidation purification_loss Loss during Purification? start->purification_loss solution_acylation Check catalyst activity Adjust stoichiometry Optimize temperature incomplete_acylation->solution_acylation Yes solution_oxidation Increase oxidant amount Adjust pH Optimize temperature incomplete_oxidation->solution_oxidation Yes solution_purification Optimize extraction Recrystallize carefully Perform acid-base extraction purification_loss->solution_purification Yes

References

Technical Support Center: Purification of Crude 4-Methoxy-2,5-dimethylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for the purification of crude 4-Methoxy-2,5-dimethylbenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is a solid. The reported melting point is in the range of 166-168 °C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the solubility of structurally similar compounds like 4-methoxybenzoic acid, good candidate solvents include alcohols (e.g., ethanol, methanol), acetone, and ethyl acetate. Water and non-polar solvents like toluene or hexanes are generally poor solvents and can be considered as anti-solvents in a mixed-solvent system. A mixture of ethanol and water is often a good starting point.

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will depend on the synthetic route used. A plausible synthesis involves the methylation of 2,5-dimethylphenol followed by a Friedel-Crafts acylation and subsequent oxidation. Potential impurities could include:

  • Unreacted starting materials: 2,5-dimethylphenol or its methylated ether.

  • Intermediates: Such as the corresponding acetophenone derivative if the oxidation is incomplete.

  • Byproducts of Friedel-Crafts acylation: Isomeric acylated products or poly-acylated species, although the latter is less likely with acylation compared to alkylation.

  • Reagents from the workup: Salts or residual acids.

Q4: How can I decolorize my crude product if it is colored?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules. Use a minimal amount of charcoal, as excessive use can lead to the loss of the desired product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. The chosen solvent is unsuitable. 2. Insoluble impurities are present.1. Test the solubility in a small scale with different solvents (e.g., ethanol, acetone, ethyl acetate). 2. If most of the material dissolves and some particulates remain, perform a hot filtration to remove the insoluble impurities.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation. 3. The cooling process is too rapid.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. 2. The concentration of the solute is too high, leading to precipitation above the melting point. 3. Significant impurities are present, causing a large melting point depression.1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. 3. Consider pre-purification by another method, or try a different solvent system. A mixed solvent system might be beneficial.
The yield of recrystallized product is low. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. The solution was not cooled sufficiently. 3. Crystals were lost during transfer or filtration. 4. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to recover more product, although it may be less pure. 2. Ensure the flask is cooled in an ice-water bath for an adequate amount of time (e.g., 15-20 minutes) after cooling to room temperature. 3. Rinse the flask and filtration apparatus with a small amount of the ice-cold recrystallization solvent to transfer all the crystals. 4. Preheat the funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely.

Data Presentation

Physical and Solubility Properties of this compound and Related Compounds

Compound CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Solubility Profile
This compound58106-26-6180.20166-168Soluble in organic solvents.
4-Methoxybenzoic acid100-09-4152.15182-185Highly soluble in alcohols and ether; soluble in ethyl acetate and acetone; sparingly soluble in cold water; lower solubility in toluene.
2,5-Dimethylbenzoic acid610-72-0150.17132-134Data not readily available, but expected to be soluble in many organic solvents and sparingly soluble in water.

Note: Quantitative solubility data for this compound is not widely available in the literature. The selection of a recrystallization solvent should be guided by small-scale experimental trials.

Experimental Protocols

Protocol for Recrystallization of Crude this compound

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in a few candidate solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and a 9:1 ethanol:water mixture). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) and swirl. Bring the solution back to a boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel with fluted filter paper and a receiving Erlenmeyer flask on the hot plate. Pour the hot solution through the filter paper to remove the charcoal and any insoluble material.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals on the filter by drawing air through them for several minutes. Further drying can be done in a desiccator or a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the expected range indicates high purity.

Mandatory Visualization

G Troubleshooting Recrystallization of this compound cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oil_out Does it 'oil out'? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter Filter and dry crystals crystals_form->filter Yes boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? add_seed Add seed crystal or scratch flask no_crystals->add_seed Supersaturated? oil_out->crystals_form No oiling Oiling Out oil_out->oiling Yes reheat_add_solvent Reheat, add more solvent, cool slowly oiling->reheat_add_solvent end Pure Product filter->end boil_solvent->cool add_seed->cool reheat_add_solvent->cool

Technical Support Center: Formylation of 2,5-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 2,5-dimethylanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the formylation of 2,5-dimethylanisole?

The expected major product is 4-methoxy-2,5-dimethylbenzaldehyde. The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution. The formyl group is directed to the position that is para to the strongly activating methoxy group and ortho to one of the methyl groups.

Q2: Which formylation method is most suitable for 2,5-dimethylanisole?

The Vilsmeier-Haack reaction is a commonly employed and effective method for the formylation of electron-rich aromatic compounds like 2,5-dimethylanisole.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]

Q3: What are the potential side reactions in the formylation of 2,5-dimethylanisole?

The primary side reactions include:

  • Di-formylation: Introduction of a second formyl group onto the aromatic ring can occur, especially with an excess of the formylating reagent.[5]

  • Formation of regioisomers: While formylation is generally directed to the 4-position, other isomers may form under non-optimized conditions.

  • Polymerization/tar formation: Strongly acidic conditions can lead to the degradation of the starting material and product, resulting in the formation of insoluble tars.

Troubleshooting Guides

This section addresses specific issues you might encounter during the formylation of 2,5-dimethylanisole in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Vilsmeier-Haack reaction is resulting in a low yield of 4-methoxy-2,5-dimethylbenzaldehyde, and I am recovering a significant amount of starting material. What are the likely causes and solutions?

A: Low yield is a common issue that can often be attributed to reagent quality, reaction conditions, or the work-up procedure.

Potential Cause Troubleshooting Steps Expected Outcome
Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. Ensure you are using anhydrous DMF and freshly distilled POCl₃ under an inert atmosphere (e.g., nitrogen or argon). Prepare the reagent fresh for each reaction.A properly formed, active Vilsmeier reagent will effectively formylate the 2,5-dimethylanisole, leading to a higher conversion of the starting material.
Suboptimal Reaction Temperature The reaction temperature is dependent on the reactivity of the substrate and can range from below 0°C to up to 80°C.[6] For 2,5-dimethylanisole, a controlled temperature, often starting at low temperatures (0-5°C) during reagent addition and then warming, is crucial. Monitor the reaction by TLC to determine the optimal temperature and time.Improved conversion of the starting material to the desired product without significant degradation.
Incomplete Hydrolysis The intermediate iminium salt must be fully hydrolyzed to the aldehyde during workup.[7] Ensure sufficient time and appropriate conditions (e.g., heating with aqueous base) for the hydrolysis step.Complete conversion of the intermediate to the final aldehyde product, thereby increasing the isolated yield.
Issue 2: Formation of Significant Side Products

Q: I am observing the formation of a significant amount of an unknown impurity alongside my desired product. How can I minimize side product formation?

A: The formation of side products is often related to reaction stoichiometry and temperature control.

Potential Cause Troubleshooting Steps Expected Outcome
Di-formylation Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent relative to the 2,5-dimethylanisole. A large excess of the formylating agent can lead to the introduction of a second formyl group.[5]Increased selectivity for the mono-formylated product, 4-methoxy-2,5-dimethylbenzaldehyde.
Formation of Regioisomers The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic effects.[6] Ensure slow, controlled addition of the substrate to the Vilsmeier reagent at a low temperature to favor the thermodynamically more stable product.Higher purity of the desired 4-methoxy-2,5-dimethylbenzaldehyde isomer.
Tar/Polymer Formation Maintain a low reaction temperature, especially during the initial addition of reagents. Avoid overly acidic conditions during workup.A cleaner reaction mixture with reduced formation of insoluble byproducts, facilitating easier purification and improving the isolated yield.

Experimental Protocols

Vilsmeier-Haack Formylation of 2,5-Dimethoxytoluene (A Representative Protocol)

Reagents:

  • 2,5-Dimethoxytoluene

  • Phosphorus oxychloride (POCl₃)

  • N-Methylformanilide

  • Hexane

Procedure:

  • A solution of 40 ml of phosphorus oxychloride (POCl₃) and 45 ml of N-methylformanilide is allowed to stand at ambient temperature for 50 minutes to form the Vilsmeier reagent.[8]

  • To this reagent, 15.2 g of 2,5-dimethoxytoluene is added.[8]

  • The resulting solution is heated on a steam bath for 140 minutes.[8]

  • The dark, viscous reaction mixture is then added to 2 liters of water and stirred for several hours to complete the hydrolysis of the intermediate.[8]

  • The solid product is collected by filtration, washed with water, and air-dried.[8]

  • The crude product is then extracted with boiling hexane, which upon cooling, yields the purified 2,5-dimethoxy-4-methylbenzaldehyde.[8]

Note: This protocol should be adapted and optimized for 2,5-dimethylanisole, with careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC).

Visualizations

Reaction Pathway for the Vilsmeier-Haack Formylation

Vilsmeier_Haack_Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Substrate 2,5-Dimethylanisole Substrate->Intermediate Electrophilic Aromatic Substitution Product 4-Methoxy-2,5-dimethylbenzaldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Vilsmeier-Haack formylation of 2,5-dimethylanisole.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield Start Low Product Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature (Monitor by TLC) Start->Optimize_Temp Check_Hydrolysis Ensure Complete Hydrolysis (Adequate time/conditions) Start->Check_Hydrolysis Solution Improved Yield Check_Reagents->Solution Optimize_Temp->Solution Check_Hydrolysis->Solution

Caption: Troubleshooting low yield in the formylation of 2,5-dimethylanisole.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-2,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the steric hindrance of this compound in various chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why do standard esterification and amidation reactions with this compound often result in low yields?

A1: The low reactivity of this compound in standard esterification and amidation reactions is primarily due to steric hindrance. The two methyl groups at the ortho positions (2 and 5) to the carboxylic acid group physically obstruct the approach of nucleophiles, such as alcohols or amines, to the electrophilic carbonyl carbon. This steric shield increases the activation energy of the reaction, leading to slow reaction rates and low conversion.[1][2]

Q2: What is the most common initial strategy to enhance the reactivity of this compound?

A2: A highly effective and common strategy is to convert the carboxylic acid into a more reactive acyl chloride.[3][4] This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] The resulting 4-methoxy-2,5-dimethylbenzoyl chloride is significantly more electrophilic and less sterically hindered at the carbonyl carbon for subsequent nucleophilic attack by alcohols or amines.[3][8]

Q3: Are there reliable one-pot methods for forming esters and amides from sterically hindered benzoic acids without isolating the acid chloride?

A3: Yes, several powerful coupling reagents and named reactions are specifically designed for sterically hindered substrates. For esterification, the Yamaguchi[9][10][11][12][13] and Shiina[14] esterification methods are highly effective. For amidation, potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known to overcome significant steric hindrance.[14][15][16][17]

Q4: How do I choose between the different methods available for overcoming steric hindrance?

A4: The choice of method depends on several factors, including the specific nucleophile (alcohol or amine), the scale of the reaction, the functional group tolerance required, and the desired reaction conditions (e.g., temperature, reaction time). For a quick overview:

  • Acid Chloride Formation: A robust and generally applicable method, especially for large-scale synthesis.

  • Yamaguchi/Shiina Esterification: Excellent for the formation of esters, particularly with sensitive or complex alcohols.

  • HATU Amidation: A go-to method for difficult amide couplings, including those with weakly nucleophilic amines or sterically demanding partners.

The comparative data tables in the following sections can help guide your decision based on reported yields and conditions for similar substrates.

Troubleshooting Guides

Problem 1: Low or No Yield in Esterification Reactions
Symptom Probable Cause Recommended Solution
Fischer Esterification (e.g., with MeOH/H₂SO₄) fails or gives trace product. Severe steric hindrance from the ortho-methyl groups prevents the nucleophilic attack of the alcohol on the protonated carbonyl group.[1][2]1. Switch to a more powerful method: Convert the acid to the acyl chloride first, then react with the alcohol.[3][8] 2. Use a specialized esterification protocol for hindered acids: Employ the Yamaguchi[9][10][11][12][13] or Shiina[14] esterification methods.
Yamaguchi or Shiina esterification yields are lower than expected. 1. Incomplete formation of the mixed anhydride: The reaction between the carboxylic acid and the activating agent (e.g., 2,4,6-trichlorobenzoyl chloride) may be slow. 2. Presence of water: Moisture can hydrolyze the reactive intermediates.1. Increase reaction time and/or temperature for the formation of the mixed anhydride. 2. Ensure strictly anhydrous conditions: Use freshly distilled solvents and flame-dried glassware.
Side products are observed. Decomposition of starting materials or intermediates under harsh conditions.1. Use milder conditions: The Yamaguchi and Shiina methods are generally mild. If using the acid chloride route, avoid excessively high temperatures. 2. Purify the acid chloride: If side products from the chlorination step are suspected, purification of the acid chloride (e.g., by distillation) may be necessary.
Problem 2: Low or No Yield in Amidation Reactions
Symptom Probable Cause Recommended Solution
Direct coupling with carbodiimides (e.g., DCC, EDC) is unsuccessful. The steric hindrance around the carboxylic acid prevents the formation of the active O-acylisourea intermediate or its subsequent reaction with the amine.1. Use a more potent coupling reagent: HATU,[14][15][16][17] HBTU, or PyBOP are known to be effective for hindered couplings.[18][19] 2. Convert to the acid chloride: React the pre-formed 4-methoxy-2,5-dimethylbenzoyl chloride with the amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine.[3][4]
HATU-mediated coupling gives low yield. 1. Sub-optimal reaction conditions: Incorrect base, solvent, or temperature can affect the efficiency. 2. Guanidinylation of the amine: The amine can react with HATU to form an unreactive guanidinium byproduct.[14]1. Optimize conditions: Use a non-nucleophilic base like DIPEA. Ensure the carboxylic acid is pre-activated with HATU before adding the amine.[14] 2. Check the order of addition: Add the carboxylic acid, base, and HATU together and stir for a few minutes before adding the amine.
Reaction with the acid chloride is slow or incomplete. Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly.1. Increase reaction temperature and/or time. 2. Add a catalyst: A catalytic amount of DMAP can sometimes accelerate the reaction, although it should be used with caution as it can also be a nucleophile. 3. Use a stronger, non-nucleophilic base to ensure the amine is fully deprotonated.

Data Presentation: Comparative Reaction Conditions

The following tables summarize reaction conditions and yields for esterification and amidation of sterically hindered benzoic acids, including close analogs of this compound. This data can serve as a starting point for your own experimental design.

Table 1: Esterification of Sterically Hindered Benzoic Acids
Carboxylic AcidAlcoholMethodReagentsSolventTemp.TimeYield (%)Reference
2,4,6-Trimethylbenzoic AcidMesitolAcid Chloride1. SOCl₂ 2. Pyridine1. Neat 2. DCM1. Reflux 2. 0°C to RT1. 2-4h 2. 12-24hHigh[3][8]
Hindered Aliphatic AcidHindered AlcoholYamaguchi2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPTolueneRT1-3h84[11]
Hindered ω-hydroxy acid(intramolecular)Shiina2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAPDCMRT12h43[14]
Benzoic AcidMethanolFischerH₂SO₄ (cat.)MethanolReflux1h90[20][21]
Note: Direct Fischer esterification of 2,4,6-trimethylbenzoic acid is reported to be unsuccessful.[1][2]
Table 2: Amidation of Sterically Hindered Benzoic Acids
Carboxylic AcidAmineCoupling Reagent/MethodBaseSolventTemp.TimeYield (%)Reference
2,6-Dimethylbenzoic AcidBenzylamineDIC/HOPO-MeCN/H₂O70°C48hModerate to High[22]
Various AcidsVarious AminesHATUDIPEA or TEADMF or ACNRT1-18h49-79[16][23]
2,4,6-Trimethylbenzoic AcidBenzocaineCOMU (mechanochemical)K₂HPO₄NeatRT20 min22[21]
4-Methoxybenzoic AcidVarious AminesAcid Chloride (from SOCl₂)Pyridine or Et₃NDCM or Toluene0°C to RT1-4hGood to Excellent[4]

Experimental Protocols

Protocol 1: Two-Step Esterification via Acid Chloride

This is a robust and generally reliable method for esterifying this compound.

Step 1: Synthesis of 4-Methoxy-2,5-dimethylbenzoyl chloride

  • In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Add an excess of thionyl chloride (SOCl₂) (3.0-5.0 eq). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed. The crude 4-Methoxy-2,5-dimethylbenzoyl chloride is typically a liquid or low-melting solid and is often used in the next step without further purification.

Step 2: Esterification

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq) to the alcohol solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the crude 4-Methoxy-2,5-dimethylbenzoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure ester.

Protocol 2: HATU-Mediated Amidation

This protocol is highly effective for coupling this compound with primary or secondary amines, especially when steric hindrance is a major issue.[14][16]

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl or saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Protocol 3: Yamaguchi Esterification

This method is particularly useful for synthesizing esters from sterically hindered acids and alcohols under mild conditions.[9][10][11][12][13]

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as THF or toluene.

  • Add triethylamine (Et₃N) (1.1 eq).

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5-2.0 eq) and a stoichiometric amount of 4-dimethylaminopyridine (DMAP) (1.5-2.0 eq) in the same anhydrous solvent.

  • Slowly add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.

  • Stir the reaction for 1-12 hours, monitoring by TLC.

  • After completion, dilute with an organic solvent and wash with aqueous NaHCO₃ solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

General Workflow for Overcoming Steric Hindrance

G start Start: This compound acid_chloride Convert to Acid Chloride (e.g., SOCl₂) start->acid_chloride High Reactivity Route coupling_reagent Use Potent Coupling Reagent start->coupling_reagent One-Pot Amidation esterification Specialized Esterification (Yamaguchi, Shiina) start->esterification One-Pot Esterification ester Ester Product acid_chloride->ester + Alcohol/Base amide Amide Product acid_chloride->amide + Amine/Base coupling_reagent->amide + Amine esterification->ester + Alcohol

Caption: Decision workflow for selecting a strategy to overcome steric hindrance.

Signaling Pathway for HATU-Mediated Amidation

HATU_Mechanism RCOOH R-COOH (this compound) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation ActiveEster Reactive OAt-Ester [R-CO-OAt] RCOO->ActiveEster Attack HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Amide Amide Product (R-CONR'R'') ActiveEster->Amide HOAt HOAt (Byproduct) ActiveEster->HOAt releases Amine R'R''NH (Amine) Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Logical Relationship in Troubleshooting Low Yields

Troubleshooting problem {Low Yield | Symptom} cause1 Cause Steric Hindrance problem->cause1 cause2 Cause Poor Reagents problem->cause2 cause3 Cause Suboptimal Conditions problem->cause3 solution1 Solution Increase Reagent Reactivity (e.g., Acid Chloride) cause1->solution1 solution2 Solution Use Anhydrous Reagents cause2->solution2 solution3 Solution Optimize Temp. & Time cause3->solution3

Caption: Logical flow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of 4-hydroxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the methylation of the phenolic hydroxyl group of 4-hydroxy-2,5-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when methylating the hydroxyl group of 4-hydroxy-2,5-dimethylbenzoic acid?

A1: The primary challenges include achieving selective O-methylation of the phenolic hydroxyl group without concurrent C-methylation of the aromatic ring or esterification of the carboxylic acid. Other common issues are incomplete reactions leading to low yields and the formation of byproducts that complicate purification.

Q2: Which methylating agents are suitable for this reaction, and how do they compare?

A2: Common methylating agents for phenols include dimethyl sulfate (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC).

  • Dimethyl sulfate is highly reactive and often provides good yields but is also highly toxic.[1]

  • Methyl iodide is another effective reagent.

  • Dimethyl carbonate (DMC) is considered a greener and less toxic alternative, though it may require higher temperatures or the use of a catalyst to achieve comparable reaction rates.[2]

Q3: What is the role of the base in this reaction?

A3: A base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then reacts with the methylating agent. The choice of base can influence the reaction's selectivity and rate. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). Weaker bases like K₂CO₃ are often preferred to minimize side reactions.

Q4: Can the carboxylic acid group interfere with the methylation of the hydroxyl group?

A4: Yes, the carboxylic acid group can be deprotonated by the base and can also be methylated, leading to the formation of the methyl ester as a byproduct.[3] To prevent this, a protecting group can be used for the carboxylic acid, or reaction conditions can be carefully controlled to favor O-methylation of the phenol.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. The starting material, 4-hydroxy-2,5-dimethylbenzoic acid, is more polar and will have a lower Rf value than the O-methylated product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[3]

Troubleshooting Guides

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Insufficient reactivity of the methylating agent. 3. Reaction temperature is too low or reaction time is too short. 4. Presence of water in the reaction mixture.1. Use a stronger base or a slight excess of the current base. 2. Consider a more reactive methylating agent (e.g., dimethyl sulfate instead of dimethyl carbonate). 3. Gradually increase the reaction temperature and monitor the reaction by TLC to determine the optimal time. 4. Ensure all glassware is dry and use anhydrous solvents.
Formation of Methyl 4-methoxy-2,5-dimethylbenzoate (Ester Byproduct) 1. Methylation of the carboxylic acid group. 2. Use of a strong base that deprotonates both the phenol and the carboxylic acid.1. Protect the carboxylic acid group before methylation (e.g., as a benzyl or t-butyl ester).[4] 2. Use a milder base (e.g., K₂CO₃) and carefully control the stoichiometry of the base and methylating agent.[5]
Formation of C-alkylated Byproducts The phenoxide ion is an ambident nucleophile and can undergo methylation on the aromatic ring.Use polar aprotic solvents like DMF or acetone to favor O-alkylation.
Difficult Purification Presence of unreacted starting material and multiple byproducts.Optimize the reaction conditions to drive the reaction to completion and minimize side reactions. Consider using column chromatography for purification if simple recrystallization is insufficient.
Hydrolysis of Product During Workup The methyl ether product may be sensitive to acidic or basic conditions during the workup.Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction and washing steps.

Experimental Protocols

The following is a general protocol for the O-methylation of a phenolic acid. It should be used as a starting point and optimized for the specific substrate, 4-hydroxy-2,5-dimethylbenzoic acid.

Materials:

  • 4-hydroxy-2,5-dimethylbenzoic acid

  • Methylating agent (e.g., dimethyl sulfate)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetone or DMF)

  • Appropriate workup and purification reagents

Procedure:

  • To a solution of 4-hydroxy-2,5-dimethylbenzoic acid in an anhydrous solvent, add the base (e.g., 1.5-2.0 equivalents).

  • Stir the mixture at room temperature for a period to allow for the formation of the phenoxide.

  • Add the methylating agent (e.g., 1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (this will depend on the solvent and methylating agent) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully (e.g., with water or a dilute acid).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Methylating Agents for Phenolic Hydroxyl Groups

Methylating Agent Typical Reaction Conditions Advantages Disadvantages
Dimethyl Sulfate (DMS) Base (K₂CO₃, NaOH), Solvent (Acetone, DMF), Room Temp to RefluxHigh reactivity, often good yieldsHighly toxic and carcinogenic[6]
Methyl Iodide (MeI) Base (K₂CO₃), Solvent (Acetone, DMF), RefluxEffective methylating agentVolatile and a lachrymator
Dimethyl Carbonate (DMC) Base (DBU, K₂CO₃), Higher Temp (e.g., 90-160 °C)Low toxicity, environmentally friendly[2]Lower reactivity, may require harsher conditions or catalysts[2]

Table 2: Influence of Base on O-Methylation of Phenolic Acids

Base Strength Typical Solvent Comments
Potassium Carbonate (K₂CO₃) MildAcetone, DMFCommonly used, good for selective O-methylation.
Sodium Hydroxide (NaOH) StrongWater, AlcoholsCan lead to side reactions like esterification and hydrolysis.[7]
Sodium Hydride (NaH) StrongDMF, THFHighly effective for deprotonation, but requires careful handling due to its reactivity with water.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start: 4-hydroxy-2,5-dimethylbenzoic acid protect_cooh Optional: Protect Carboxylic Acid start->protect_cooh If esterification is a major issue select_reagents Select Methylating Agent, Base, and Solvent protect_cooh->select_reagents deprotonation Deprotonation of Phenolic -OH select_reagents->deprotonation methylation Addition of Methylating Agent deprotonation->methylation heating Heating and Monitoring (TLC/HPLC) methylation->heating quench Quench Reaction heating->quench extraction Extraction quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification deprotect_cooh Optional: Deprotection of Carboxylic Acid purification->deprotect_cooh If protection was used final_product Final Product: 4-methoxy-2,5-dimethylbenzoic acid purification->final_product If no protection deprotect_cooh->final_product

References

Technical Support Center: Friedel-Crafts Acylation of Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the Friedel-Crafts acylation of dimethylanisole.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the acylation of different dimethylanisole isomers?

A1: The regioselectivity is governed by the combined directing effects of the strongly activating methoxy group (-OCH₃) and the two weakly activating methyl groups (-CH₃), as well as steric hindrance. Both groups are ortho, para-directors.[1] For a substrate like 2,5-dimethylanisole, the primary site of acylation would be the C4 position, which is para to the methoxy group and ortho to a methyl group, and sterically accessible. The position between the two methyl groups is generally too hindered.

Q2: Why is a stoichiometric amount of Lewis acid catalyst typically required?

A2: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid (e.g., AlCl₃).[2][3] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent.[2] Therefore, at least a stoichiometric amount (1 equivalent) relative to the acylating agent is necessary to drive the reaction to completion.[2][3]

Q3: Can I run the reaction at a higher temperature to increase the rate?

A3: While modest heating can sometimes be necessary, excessively high temperatures can lead to side reactions, decomposition of the starting material, and the formation of dark, tarry substances.[4][5] For activated rings like dimethylanisole, the reaction is often exothermic, and initial cooling (e.g., 0 °C) is required to control the reaction rate.[6][7]

Q4: What are the most critical safety precautions for this reaction?

A4: Key safety measures include:

  • Moisture Sensitivity: Lewis acids like aluminum chloride (AlCl₃) are extremely water-sensitive and corrosive. They react with moisture to release HCl gas. All glassware must be thoroughly dried (e.g., flame-dried), and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).[2][8]

  • Corrosive Reagents: Acyl chlorides and Lewis acids are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles) in a fume hood.[7][8]

  • Exothermic Reaction: The reaction can be highly exothermic, especially during the addition of the Lewis acid and the acylating agent.[6][9] Proper temperature control with an ice bath is crucial to prevent the reaction from boiling uncontrollably.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield or did not work at all. What are the common causes?

A: Low or no yield in the acylation of dimethylanisole is typically traced back to issues with the catalyst, reagents, or reaction conditions.

Common Culprits & Solutions:

  • Catalyst Inactivity: The most frequent cause is a deactivated Lewis acid catalyst.[4] Aluminum chloride (AlCl₃) is highly hygroscopic and reacts instantly with atmospheric moisture, rendering it inactive.[10]

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃ or a sample that has been properly stored in a desiccator.[10] Ensure all glassware is flame-dried or oven-dried immediately before use, and maintain an inert atmosphere throughout the experiment.[2][8]

  • Insufficient Catalyst: As the ketone product complexes with the Lewis acid, using less than a stoichiometric amount will result in an incomplete reaction.[2]

    • Solution: Use at least 1.1 to 1.2 equivalents of the Lewis acid catalyst relative to the acylating agent to ensure enough is available to drive the reaction to completion.[2]

  • Poor Reagent Quality: Impurities in the dimethylanisole, acylating agent, or solvent can interfere with the reaction.[4]

    • Solution: Use purified reagents and anhydrous solvents. Ensure the acyl chloride has not hydrolyzed to the corresponding carboxylic acid.

Issue 2: Formation of Multiple Products or Poor Regioselectivity

Q: I've isolated a mixture of isomers instead of a single product. How can I improve regioselectivity?

A: The formation of multiple isomers is a common challenge when multiple activating groups are present on the aromatic ring. Selectivity is influenced by a balance of electronic effects, steric hindrance, solvent, and temperature.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Acylation is less likely to occur at a position sterically hindered by adjacent methyl groups. The incoming acylium ion is bulky, favoring attack at more accessible sites.

  • Temperature: Lower reaction temperatures (e.g., maintaining the reaction at 0 °C) often favor the kinetic product, which is typically the less sterically hindered para-substituted isomer.[5]

  • Solvent Choice: The polarity of the solvent can significantly impact the product ratio.[11] In some systems, non-polar solvents (like carbon disulfide or dichloromethane) favor the kinetic product, while polar solvents (like nitrobenzene) can allow for equilibration to the more stable thermodynamic product.[5][10][11]

ParameterCondition 1Likely OutcomeCondition 2Likely Outcome
Temperature Low (e.g., 0 °C)Favors kinetic product (often para to -OCH₃)High (e.g., Reflux)May increase formation of thermodynamic or side products[5]
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Often favors kinetic product[11]Polar (e.g., Nitrobenzene)May favor thermodynamic product[11]
Issue 3: Reaction Mixture is Dark and Tarry

Q: My reaction mixture turned into a dark, tarry material. What caused this?

A: Tar formation is usually a result of decomposition or polymerization side reactions, which are often induced by excessive heat.[5] Dimethylanisole is a highly activated, electron-rich aromatic compound and can be susceptible to such side reactions under harsh conditions.

Solutions:

  • Strict Temperature Control: The reaction is exothermic. Add the Lewis acid and acylating agent slowly and portion-wise while cooling the reaction flask in an ice bath (0 °C).[6][7]

  • Order of Addition: A common procedure is to first suspend the Lewis acid (AlCl₃) in the solvent, cool it, and then slowly add the acyl chloride, followed by the dropwise addition of the dimethylanisole solution.[2] This "Perrier addition" allows for the pre-formation of the acylium ion complex and can help control the reaction.

Issue 4: Difficulties During Aqueous Work-up

Q: I am having trouble with emulsions forming during the work-up, making the organic and aqueous layers difficult to separate.

A: This is a frequent problem in Friedel-Crafts reactions when quenching the aluminum chloride complex. The formation of aluminum hydroxides can lead to persistent emulsions.[10]

Solutions to Break Emulsions:

  • Quenching Method: Instead of quenching with pure water or ice, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2][7] The acid helps to keep the aluminum salts soluble in the aqueous layer.[8]

  • Heating: Gently warming the mixture after quenching with HCl can sometimes help break down the aluminum salt complexes.[8]

  • Brine Wash: After the initial separation, washing the organic layer with a saturated aqueous solution of NaCl (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[10]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 2,5-Dimethylanisole

This protocol is a representative example for the acylation of an activated aromatic ring.[2][6]

Materials:

  • 2,5-Dimethylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is completely dry.[2]

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.[2] Cool the suspension to 0 °C in an ice bath.[2]

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel over 15-20 minutes.[2]

  • Substrate Addition: Dissolve 2,5-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.[2] The reaction is exothermic and may cause the solvent to bubble.[6]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[2][7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.[2]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Assemble & Dry Glassware (Inert Atmosphere) reagents Suspend AlCl₃ in CH₂Cl₂ Cool to 0°C prep->reagents add_acyl Add Acyl Chloride Dropwise at 0°C reagents->add_acyl add_dma Add Dimethylanisole Dropwise at 0°C add_acyl->add_dma stir Stir at RT (Monitor by TLC) add_dma->stir quench Quench with Ice/HCl stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ & Brine extract->wash purify Dry, Evaporate & Purify (Recrystallization/Chromatography) wash->purify analysis Product Analysis (NMR, IR) purify->analysis

Caption: General experimental workflow for Friedel-Crafts acylation.

troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_workup Work-up Issues start Low or No Yield? moisture Moisture Contamination? start->moisture Yes stoichiometry Insufficient Catalyst (>1.1 eq)? start->stoichiometry Yes temperature Temperature too low? start->temperature Yes emulsion Product loss in workup? start->emulsion Yes solve_moisture Solution: Use anhydrous reagents & dry glassware. moisture->solve_moisture solve_stoichiometry Solution: Increase catalyst loading. stoichiometry->solve_stoichiometry solve_temp Solution: Allow to warm to RT after initial addition. temperature->solve_temp solve_emulsion Solution: Quench in acid/ice. Use brine wash. emulsion->solve_emulsion

Caption: Troubleshooting decision tree for low reaction yield.

catalyst_deactivation AlCl3 Active Catalyst (AlCl₃) Inactive_Complex Inactive Complex [AlCl₃(OH)]⁻H⁺ AlCl3->Inactive_Complex Reacts with Product_Complex Product Complex AlCl3->Product_Complex Complexes with H2O Moisture (H₂O) H2O->Inactive_Complex Ketone_Product Ketone Product Ketone_Product->Product_Complex

Caption: Common pathways for Lewis acid catalyst deactivation.

References

preventing byproduct formation in the synthesis of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and prevent byproduct formation during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis via Oxidation of Toluene

Question 1: I am observing significant amounts of benzyl alcohol and benzaldehyde in my product mixture when oxidizing toluene. What are the primary causes and how can I minimize these byproducts?

Answer: The formation of benzyl alcohol and benzaldehyde are common intermediate byproducts in the oxidation of toluene to benzoic acid. Their presence in high concentrations often indicates incomplete oxidation.

Troubleshooting Strategies:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the complete oxidation of the intermediates to the carboxylic acid.

  • Oxidant Stoichiometry: An insufficient amount of the oxidizing agent can lead to the accumulation of intermediates. Ensure you are using the correct stoichiometry as indicated in your protocol.

  • Catalyst Activity: If using a catalyst, such as cobalt or manganese salts, ensure its activity has not been compromised. Consider using fresh catalyst.

Question 2: My final product is contaminated with benzyl benzoate. What causes its formation and how can it be prevented?

Answer: Benzyl benzoate is typically formed through an esterification reaction between benzoic acid and benzyl alcohol, which is an intermediate in the toluene oxidation process. This is more prevalent at higher temperatures.[1]

Troubleshooting Strategies:

  • Temperature Control: Maintain the reaction temperature within the optimal range. For catalytic oxidation of toluene, temperatures between 135 °C and 145 °C have been shown to effectively reduce the formation of benzyl benzoate.[1]

  • Additives: The use of additives like sodium benzoate can help inhibit the esterification reaction.[1]

  • Increase O₂/Toluene Ratio: A higher oxygen to toluene ratio can favor the oxidation pathway and reduce the formation of byproducts.[1]

ParameterConditionBenzoic Acid Yield (%)Benzyl Benzoate FormationReference
Temperature130-165 °C~80% selectivityPresent[1]
Temperature135-145 °C (with Sodium Benzoate)IncreasedReduced[1]
Synthesis MethodOxidation of Toluene21.92%Not specified[2]
Synthesis MethodCannizzaro reaction from Benzaldehyde91.02%Not specified[2]
Synthesis via Grignard Reaction

Question 3: I am getting a low yield of benzoic acid and a significant amount of biphenyl as a byproduct in my Grignard synthesis. What is happening?

Answer: The formation of biphenyl is a common side reaction in Grignard synthesis, arising from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted aryl halide (bromobenzene). Low yields of benzoic acid can also be attributed to the high reactivity of the Grignard reagent with any protic sources, especially water.

Troubleshooting Strategies:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

  • Slow Addition of Aryl Halide: Add the aryl halide dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the Wurtz coupling reaction that forms biphenyl.

  • Inverse Addition to Dry Ice: To prevent the Grignard reagent from reacting with the newly formed carboxylate, slowly pour the Grignard solution over an excess of crushed dry ice with vigorous stirring. This ensures the Grignard reagent is always in the presence of excess carbon dioxide.

ConditionObservationTroubleshooting
Presence of MoistureLow or no yield of Grignard reagentThoroughly dry all glassware and use anhydrous solvents.
High concentration of aryl halideIncreased biphenyl formationAdd aryl halide dropwise to magnesium turnings.
Grignard reagent added to insufficient CO₂Formation of ketone byproductUse a large excess of crushed dry ice and add Grignard reagent slowly.
Synthesis via Hydrolysis of Benzonitrile

Question 4: My hydrolysis of benzonitrile is incomplete, and I have a significant amount of benzamide intermediate in my product. How can I drive the reaction to completion?

Answer: The hydrolysis of benzonitrile to benzoic acid is a two-step process that proceeds through a benzamide intermediate. The presence of residual benzamide indicates that the second hydrolysis step is incomplete.

Troubleshooting Strategies:

  • Reaction Time and Temperature: Both acidic and basic hydrolysis often require elevated temperatures and sufficient reaction time to drive the reaction to completion. Consider increasing the reflux time.

  • Concentration of Acid/Base: Ensure that a sufficient concentration of the acid or base catalyst is used to facilitate the complete hydrolysis of the amide.

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the benzamide intermediate before working up the reaction.

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid via Potassium Permanganate Oxidation of Toluene

Materials:

  • Toluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (optional, to remove excess KMnO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine toluene and an aqueous solution of potassium permanganate. For every 1 mole of toluene, use approximately 2 moles of KMnO₄.

  • Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate solution will gradually disappear as it is reduced to manganese dioxide (MnO₂), a brown precipitate.

  • Continue refluxing until the purple color is no longer visible. If desired, a small amount of sodium bisulfite can be added to the cooled mixture to destroy any excess permanganate.

  • Cool the reaction mixture to room temperature and filter by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of cold water.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is strongly acidic (test with pH paper). Benzoic acid will precipitate as a white solid.

  • Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and allow to air dry or dry in a desiccator.

Protocol 2: Synthesis of Benzoic Acid via Grignard Reaction

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous calcium chloride drying tube

  • Round-bottom flask

  • Separatory funnel

  • Beaker

Procedure:

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a dry, inert atmosphere (e.g., nitrogen or argon). Equip the reaction flask with a reflux condenser protected by a calcium chloride drying tube.

    • Place magnesium turnings in the round-bottom flask.

    • Dissolve bromobenzene in anhydrous diethyl ether and add it to a dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction may need gentle warming to start. Once initiated, the solution will become cloudy and begin to reflux.

    • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Place a generous amount of crushed dry ice in a separate large beaker.

    • Slowly and carefully pour the prepared Grignard reagent solution over the dry ice with constant stirring.

    • Allow the mixture to stand until the excess dry ice has sublimed.

  • Work-up:

    • Slowly add dilute hydrochloric acid to the reaction mixture to protonate the benzoate salt and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel. The benzoic acid will be in the ether layer.

    • Separate the layers. The aqueous layer can be extracted with additional diethyl ether to maximize recovery.

    • Combine the organic layers and wash with water, then with a saturated sodium chloride solution.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Evaporate the diethyl ether to obtain crude benzoic acid.

    • The crude product can be purified by recrystallization from hot water.

Visualizing Workflows and Troubleshooting

Benzonitrile_Hydrolysis_Troubleshooting start Start: Benzonitrile Hydrolysis reaction_monitoring Monitor Reaction Progress (e.g., TLC) start->reaction_monitoring incomplete_hydrolysis Benzamide Intermediate Present? reaction_monitoring->incomplete_hydrolysis troubleshoot Increase Reflux Time Ensure Sufficient Acid/Base Conc. incomplete_hydrolysis->troubleshoot Yes complete Reaction Complete incomplete_hydrolysis->complete No troubleshoot->reaction_monitoring Continue Reaction workup Proceed to Work-up complete->workup

References

scale-up challenges for the production of 4-Methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-2,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary, well-established synthetic routes for the production of this compound:

  • Route 1: Friedel-Crafts Acylation followed by Haloform Reaction: This two-step process begins with the Friedel-Crafts acylation of 2,5-dimethylanisole to produce an intermediate acetophenone, which is then oxidized via a haloform reaction to yield the final carboxylic acid.

  • Route 2: Grignard Reaction: This route involves the bromination of 2,5-dimethylanisole, followed by the formation of a Grignard reagent, which is then quenched with carbon dioxide to form the desired benzoic acid derivative.

Q2: Which synthesis route is more suitable for large-scale production?

A2: The choice of synthesis route for large-scale production depends on several factors, including available equipment, safety protocols, and cost of raw materials.

  • The Friedel-Crafts and haloform route is often favored for its less hazardous reagents in the oxidation step compared to some alternatives. However, the use of a strong Lewis acid like aluminum chloride in the acylation step requires careful handling and waste management.

  • The Grignard route is a powerful method for C-C bond formation but presents significant safety hazards on a large scale due to the highly exothermic nature of Grignard reagent formation and its sensitivity to initiation.[1] Continuous flow chemistry is being explored to mitigate these risks.[1]

Q3: What are the key safety concerns when scaling up the Grignard reaction for this synthesis?

A3: The primary safety concerns for scaling up the Grignard reaction are:

  • Thermal Runaway: The reaction is highly exothermic, and the risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[2]

  • Initiation Difficulty: The reaction can have an induction period, leading to the accumulation of the aryl halide. A sudden, uncontrolled initiation can result in a dangerous exotherm.[2]

  • Flammable Solvents: The use of highly flammable solvents like diethyl ether or THF poses a significant fire and explosion risk.[2]

Q4: How can I effectively purify the final product, this compound?

A4: The most common and effective purification techniques are:

  • Acid-Base Extraction: This method is highly effective for separating the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution. The desired acid moves to the aqueous layer as its salt, which is then isolated and re-acidified to precipitate the pure product.[3][4]

  • Recrystallization: This technique is suitable for removing small amounts of impurities. A suitable solvent system, potentially a mixture of an alcohol and water, can be used.[4]

  • Activated Carbon Treatment: If the product is discolored, treatment with activated carbon during recrystallization can help remove colored impurities.[5]

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation & Haloform Reaction

Problem 1: Low yield in the Friedel-Crafts acylation step.

Possible CauseTroubleshooting Steps
Inactive Lewis Acid Catalyst (e.g., AlCl₃) Use freshly opened or sublimed AlCl₃. Ensure all glassware is rigorously dried to prevent deactivation by moisture.
Suboptimal Reaction Temperature For activated arenes like 2,5-dimethylanisole, the reaction can often be run at lower temperatures to improve selectivity and reduce side reactions. Monitor the reaction progress by TLC or GC to optimize the temperature.[6]
Di-acylation The highly activated nature of the 2,5-dimethylanisole ring can lead to a second acylation. To minimize this, use a stoichiometric amount of the acylating agent and consider a milder Lewis acid.[7]
Incomplete Reaction Ensure sufficient reaction time by monitoring the consumption of the starting material. A slight excess of the acylating agent and Lewis acid may be necessary.

Problem 2: Incomplete or slow haloform reaction.

Possible CauseTroubleshooting Steps
Insufficient Base or Halogen The haloform reaction requires an excess of both base and halogen to proceed to completion.[8]
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress and adjust the temperature accordingly.
Formation of α-halo ketone intermediate The first halogenation step can be slower than subsequent ones. Ensure adequate reaction time for the initial conversion.[8]

Problem 3: Presence of unreacted ketone intermediate in the final product.

Possible CauseTroubleshooting Steps
Incomplete Haloform Reaction See troubleshooting steps for "Incomplete or slow haloform reaction."
Inefficient Purification Employ acid-base extraction to separate the acidic final product from the neutral ketone intermediate. The ketone will remain in the organic layer.[3]
Route 2: Grignard Reaction

Problem 1: Grignard reaction fails to initiate.

Possible CauseTroubleshooting Steps
Wet Glassware or Solvents All glassware must be oven- or flame-dried. Solvents must be anhydrous.
Passivated Magnesium Surface Use fresh magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.
Low Initial Concentration of Aryl Halide A small portion of the aryl halide solution should be added initially to start the reaction before adding the remainder.

Problem 2: Low yield of the desired carboxylic acid.

Possible CauseTroubleshooting Steps
Wurtz Coupling Side Reaction Slow, controlled addition of the aryl halide can minimize its concentration in the reaction mixture, reducing the formation of the biphenyl byproduct.[2]
Reaction with Atmospheric CO₂ or Moisture Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Inefficient Quenching with CO₂ Use freshly crushed dry ice and pour the Grignard reagent onto a large excess of it to ensure efficient carboxylation.[9]

Problem 3: Significant formation of biphenyl byproduct.

Possible CauseTroubleshooting Steps
High Local Concentration of Aryl Halide As mentioned, a slow and controlled addition of the aryl halide is crucial. Ensure efficient stirring to quickly disperse the added reagent.
Elevated Reaction Temperature Maintain the reaction at a moderate temperature to disfavor the Wurtz coupling reaction.

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Haloform Reaction

Step 1: Synthesis of 4'-Methoxy-2',5'-dimethylacetophenone (Friedel-Crafts Acylation)

  • Materials: 2,5-Dimethylanisole, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), Ice.

  • Procedure:

    • In a clean, dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

    • After the addition is complete, add a solution of 2,5-dimethylanisole (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below 5 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and slowly and cautiously pour it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4'-Methoxy-2',5'-dimethylacetophenone.

Step 2: Synthesis of this compound (Haloform Reaction)

  • Materials: 4'-Methoxy-2',5'-dimethylacetophenone, Sodium hypochlorite solution (or Sodium hydroxide and Bromine/Chlorine), Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask, dissolve the crude 4'-Methoxy-2',5'-dimethylacetophenone in a suitable solvent like dioxane or THF.

    • Add an excess of freshly prepared sodium hypochlorite solution (e.g., commercial bleach) or a solution of sodium hydroxide.

    • If using NaOH, slowly add an excess of bromine or chlorine gas while maintaining the temperature with a cooling bath.

    • Stir the mixture vigorously. The reaction is often exothermic and may require cooling to maintain a temperature of 50-60 °C.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction mixture and quench any excess halogen with a solution of sodium bisulfite.

    • Remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated HCl to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry.

Route 2: Grignard Reaction

Step 1: Synthesis of 4-Bromo-2,5-dimethylanisole

  • Materials: 2,5-Dimethylanisole, N-Bromosuccinimide (NBS), Acetonitrile (or other suitable solvent).

  • Procedure:

    • Dissolve 2,5-dimethylanisole in acetonitrile in a reaction flask protected from light.

    • Add N-Bromosuccinimide (1.0 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

  • Materials: 4-Bromo-2,5-dimethylanisole, Magnesium turnings, Anhydrous diethyl ether or THF, Dry ice (solid CO₂), Hydrochloric Acid.

  • Procedure:

    • Set up a flame-dried three-necked flask with a condenser, dropping funnel, and an inert gas inlet.

    • Place magnesium turnings (1.2 eq) in the flask.

    • Add a small amount of a solution of 4-Bromo-2,5-dimethylanisole (1.0 eq) in anhydrous ether/THF to the magnesium.

    • If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature and then pour it slowly onto a large excess of crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Quench the reaction by slowly adding dilute HCl until the aqueous layer is acidic.

    • Separate the organic layer and extract the aqueous layer with ether/THF.

    • Combine the organic layers and perform an acid-base extraction as described in the purification section to isolate the final product.

Data Presentation

Table 1: Comparison of Synthesis Routes

ParameterRoute 1: Friedel-Crafts & HaloformRoute 2: Grignard Reaction
Starting Material 2,5-Dimethylanisole2,5-Dimethylanisole
Number of Steps 22
Key Reagents AlCl₃, Acetyl chloride, NaOCl/NaOH+Br₂NBS, Mg, CO₂
Typical Overall Yield Moderate to GoodModerate to Good
Key Scale-up Challenges Handling of corrosive AlCl₃, managing exotherm in haloform reaction.Highly exothermic Grignard formation, initiation difficulties, handling of flammable solvents.[2]
Safety Considerations Corrosive and water-sensitive reagents.Highly flammable solvents, potential for thermal runaway.

Visualizations

G cluster_0 Route 1: Friedel-Crafts Acylation & Haloform Reaction cluster_1 Route 2: Grignard Reaction 2,5-Dimethylanisole 2,5-Dimethylanisole 4'-Methoxy-2',5'-dimethylacetophenone 4'-Methoxy-2',5'-dimethylacetophenone 2,5-Dimethylanisole->4'-Methoxy-2',5'-dimethylacetophenone Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) 4-Methoxy-2,5-dimethylbenzoic acid_1 This compound 4'-Methoxy-2',5'-dimethylacetophenone->4-Methoxy-2,5-dimethylbenzoic acid_1 Haloform Reaction (e.g., NaOCl) 2,5-Dimethylanisole_2 2,5-Dimethylanisole 4-Bromo-2,5-dimethylanisole 4-Bromo-2,5-dimethylanisole 2,5-Dimethylanisole_2->4-Bromo-2,5-dimethylanisole Bromination (e.g., NBS) Grignard Reagent Grignard Reagent 4-Bromo-2,5-dimethylanisole->Grignard Reagent Reaction with Mg 4-Methoxy-2,5-dimethylbenzoic acid_2 This compound Grignard Reagent->4-Methoxy-2,5-dimethylbenzoic acid_2 Carboxylation (CO₂)

Caption: Synthetic routes for this compound.

G Start Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Reaction_Stalled Reaction Stalled? Start->Reaction_Stalled Exotherm Uncontrolled Exotherm? Start->Exotherm Successful_Synthesis Successful Synthesis Low_Yield->Successful_Synthesis No Check_Reagent_Purity Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagent_Purity Yes Optimize_Temp_Time Optimize Temperature & Reaction Time Low_Yield->Optimize_Temp_Time Yes Impure_Product->Successful_Synthesis No Improve_Purification Improve Purification (Acid-Base Extraction, Recrystallization) Impure_Product->Improve_Purification Yes Reaction_Stalled->Successful_Synthesis No Reaction_Stalled->Optimize_Temp_Time Yes Check_Initiation Check for Initiation (Grignard) Reaction_Stalled->Check_Initiation Yes Exotherm->Successful_Synthesis No Improve_Cooling Improve Cooling Efficiency Exotherm->Improve_Cooling Yes Reduce_Addition_Rate Reduce Reagent Addition Rate Exotherm->Reduce_Addition_Rate Yes

Caption: General troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Catalyst Deactivation in the Carboxylation of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the carboxylation of aryl halides.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during your experiments.

Problem 1: Low to No Conversion of Aryl Halide

Your reaction shows poor yield or has stalled completely. This is a common issue that can often be traced back to the catalyst's state and the reaction environment.

Potential Cause Diagnostic Steps Proposed Solution
Catalyst Poisoning Impurities in reagents or solvents can block the catalyst's active sites.[1] Review the purity specifications of all materials. A test reaction using high-purity, anhydrous, and degassed reagents can confirm if this is the issue.[1]Purify all solvents and reagents. Common poisons include sulfur, water, and oxygen. Ensure an inert atmosphere is maintained throughout the reaction.[1]
Catalyst Agglomeration/Decomposition The active catalyst (e.g., Pd(0)) has aggregated into inactive nanoparticles, often visible as a black precipitate ("palladium black").[1] This can be caused by high temperatures or inappropriate ligand-to-metal ratios.Optimize the reaction temperature and ligand concentration. Consider using stabilizing ligands, such as phosphine oxides, which can prevent the formation of inactive clusters.[2] If agglomeration has occurred, refer to the catalyst reactivation protocols.
Ligand Degradation Phosphine ligands are susceptible to oxidation, altering the ligand-to-metal ratio and catalyst structure.[3] NHC ligands can also decompose, leading to catalyst deactivation.[4]Use fresh, high-purity ligands. For phosphine-based systems, ensure strict anaerobic conditions to prevent oxidation. If degradation is suspected, consider switching to more robust phosphine or NHC ligands.[3][5]
Reductant Failure In reductive carboxylation (using CO₂), the metallic reductant (e.g., Mn, Zn) may be passivated (coated with an oxide layer) or consumed. This halts the regeneration of the active catalyst.Use freshly activated reductant powder. Ensure the reductant is of high purity and appropriate particle size for maximum surface area. In some systems, the reductant also generates a beneficial Lewis acid (e.g., Mn(II), Zn(II)) upon oxidation, which is crucial for catalysis.[6]

Problem 2: Reaction Starts but Does Not Go to Completion

The reaction proceeds initially but stops before all the starting material is consumed, indicating a loss of catalytic activity over time.

Potential Cause Diagnostic Steps Proposed Solution
Fouling by Product or Byproducts The desired carboxylic acid product or polymeric byproducts can adsorb onto the catalyst surface, blocking active sites.Analyze the crude reaction mixture for insoluble materials. If fouling is suspected, attempt to wash the catalyst. For future runs, consider optimizing reaction concentration or temperature to minimize byproduct formation.
Gradual Ligand Oxidation Trace amounts of oxygen can lead to the slow oxidation of phosphine ligands over the course of the reaction.[3]Use a glovebox or rigorous Schlenk techniques to exclude oxygen. Degas all solvents and reagents thoroughly before use. Adding a slight excess of the phosphine ligand might compensate for minor oxidation, but this can also affect the reaction outcome.[3]
Change in Catalyst Oxidation State The catalyst may be trapped in an inactive oxidation state. For palladium catalysts, this can involve the formation of stable Pd(II) species that are difficult to reduce back to active Pd(0).[7]Characterize the spent catalyst using X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the metal.[6][8] If the catalyst is in an oxidized state, a reactivation protocol involving a reducing agent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in aryl halide carboxylation?

A1: The main deactivation pathways are:

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur compounds) onto active sites.[1]

  • Fouling: Physical deposition of products, byproducts, or polymers on the catalyst surface.

  • Thermal Degradation / Sintering: High temperatures can cause metal particles on a support to agglomerate, reducing the active surface area.

  • Leaching: Dissolution of the active metal from a solid support into the reaction medium.

  • Chemical Degradation: The catalyst undergoes a chemical change, such as the oxidation of Pd(0) to inactive Pd(II) or the degradation of the organic ligand.[3][7]

Q2: How can I tell if my phosphine or NHC ligand is degrading?

A2: For phosphine ligands, degradation is often due to oxidation to the corresponding phosphine oxide.[3] This can be monitored by ³¹P NMR spectroscopy of the reaction mixture over time. For N-heterocyclic carbene (NHC) ligands, degradation can occur via cleavage of the metal-NHC bond or through reactions involving the ligand backbone.[4] Identifying NHC degradation often requires more detailed mechanistic studies and characterization of off-cycle species.

Q3: My reaction uses a heterogeneous catalyst (e.g., Pd on Carbon). How does deactivation differ from homogeneous systems?

A3: Heterogeneous catalysts are also subject to poisoning and chemical degradation. However, they face unique challenges such as:

  • Sintering: Metal nanoparticles migrating on the support and coalescing into larger, less active particles.

  • Fouling: Pores in the support material becoming blocked.[9]

  • Leaching: The active metal detaching from the support and dissolving into the solution. You can diagnose these issues using techniques like BET surface area analysis to check for changes in surface area and porosity, and TEM to visualize particle size changes.[10]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases. The appropriate method depends on the cause of deactivation.

  • For fouling: Washing with appropriate solvents can remove adsorbed species.[11][12][13]

  • For oxidation: Treatment with a reducing agent can restore the active metal's oxidation state.

  • For certain poisons: A combination of washing and chemical treatment (e.g., with an acid or base) followed by calcination and reduction may be effective.[14] Refer to the detailed protocols in the following section.

Diagnostic & Reactivation Protocols

Experimental Protocol 1: Catalyst Reactivation by Solvent and Base Washing

This protocol is suitable for reactivating heterogeneous palladium catalysts (e.g., Pd/C) that have been deactivated by organic residues or fouling.

  • Solvent Wash:

    • Filter the deactivated catalyst from the reaction mixture.

    • Place the catalyst in a flask and add an alcohol solvent such as methanol or isopropanol.[11]

    • Reflux the mixture for 3-8 hours.[11]

    • Allow the catalyst to settle, then decant the solvent.

    • Wash the catalyst 2-4 times with deionized water.[11]

  • Base Treatment:

    • Prepare a 5-10% (w/w) aqueous solution of NaOH or KOH.[14]

    • Submerge the solvent-washed catalyst in the alkaline solution.

    • Heat the mixture to 50-150 °C and stir for 1-6 hours.[14]

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the washed catalyst in an oven or under a stream of nitrogen. The reactivated catalyst is now ready for use.

Experimental Protocol 2: Characterizing Deactivation with BET Surface Area Analysis

This protocol provides a general workflow for using the Brunauer-Emmett-Teller (BET) method to determine if deactivation is due to fouling or sintering in heterogeneous catalysts.

  • Sample Preparation:

    • Take a sample of the fresh (unused) catalyst and a sample of the deactivated catalyst.

    • Grind both samples to ensure a uniform particle size.

    • Ensure the samples are completely dry, as moisture will interfere with the measurement.

  • Degassing:

    • Place a precisely weighed amount of the sample into a BET sample tube.

    • Heat the sample under vacuum (typically at 100-200°C) for several hours to remove any adsorbed gases and moisture from the surface. This step is critical for accuracy.

  • Analysis:

    • Cool the sample tube in a liquid nitrogen bath (77 K).

    • Introduce a known quantity of an inert gas (typically nitrogen) to the sample in controlled increments.[9]

    • Measure the pressure at each step after the system reaches equilibrium to generate an adsorption isotherm.

    • The instrument software will then use the BET equation to calculate the specific surface area (in m²/g).[15]

  • Interpretation:

    • Compare the specific surface area of the fresh and deactivated catalysts.

    • A significant decrease in surface area suggests that deactivation occurred via sintering (particle agglomeration) or fouling (pore blockage).

Experimental Protocol 3: XPS Analysis of Catalyst Oxidation State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of the metal catalyst.[6]

  • Sample Preparation:

    • Mount a small amount of the powdered catalyst (both fresh and deactivated samples for comparison) onto a sample holder using conductive carbon tape.

    • Ensure the sample is as flat as possible.

    • Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition:

    • Perform a survey scan to identify all elements present on the surface.

    • Perform high-resolution scans of the core level peaks for the metal of interest (e.g., Pd 3d).

    • Calibrate the binding energy scale using the C 1s peak (typically set to 284.8 eV) to correct for any surface charging.

  • Data Analysis & Interpretation:

    • Analyze the high-resolution spectrum of the metal. The binding energy of the core level electrons is sensitive to the element's oxidation state.

    • For palladium, the Pd 3d₅/₂ peak for metallic Pd(0) is typically found around 335.1 eV, while oxidized Pd(II) (as in PdO) appears at a higher binding energy (~336-337 eV).[16]

    • A shift to higher binding energy in the deactivated sample compared to the fresh catalyst indicates oxidation is a likely deactivation mechanism.

Visual Guides

G Troubleshooting Workflow for Low Carboxylation Yield start Low / No Yield check_reagents Check Purity of Reagents & Solvents? start->check_reagents check_catalyst Visual Inspection of Catalyst? check_reagents->check_catalyst No solution_reagents Purify/Replace Reagents Run High-Purity Control check_reagents->solution_reagents Yes check_conditions Review Reaction Conditions? check_catalyst->check_conditions No solution_catalyst Suspect Agglomeration Optimize Ligand/Temp See Reactivation Protocol check_catalyst->solution_catalyst Yes check_reductant Is Reductant Active? check_conditions->check_reductant No solution_conditions Systematically Optimize Temp, Time, Concentration check_conditions->solution_conditions Yes solution_reductant Use Freshly Activated Reductant check_reductant->solution_reductant Yes reagents_impure Impure reagents_pure Pure catalyst_black Black Precipitate catalyst_ok Homogeneous conditions_off Sub-optimal conditions_ok Optimal reductant_inactive Passivated reductant_active Active

Caption: A logical workflow for troubleshooting low reaction yields.

G Common Catalyst Deactivation Pathways cluster_poisoning Poisoning cluster_agglomeration Aggregation cluster_degradation Ligand Degradation active_catalyst Active Catalyst (e.g., L-Pd(0)) poisoning Poisoned Catalyst (e.g., S-L-Pd(0)) active_catalyst->poisoning agglomeration Inactive Aggregates (e.g., Pd Black) active_catalyst->agglomeration degradation Degraded Complex (e.g., (P=O)-Pd(0)) active_catalyst->degradation impurity Impurities (Sulfur, H₂O, O₂) impurity->poisoning Block Active Site thermal_stress High Temperature Incorrect L:M Ratio thermal_stress->agglomeration Sintering oxidants Trace O₂ oxidants->degradation Ligand Oxidation

Caption: Major pathways leading to catalyst deactivation.

References

Validation & Comparative

comparative analysis of different synthetic routes to 4-Methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzoic acids is a cornerstone of many projects. 4-Methoxy-2,5-dimethylbenzoic acid, a polysubstituted aromatic carboxylic acid, is a valuable building block in the synthesis of more complex molecules. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in methodological selection.

The presented routes leverage common starting materials and well-established organic transformations, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.

Comparative Data Summary

The following table summarizes the key quantitative data for the three synthetic routes, providing a basis for comparison of their overall efficiency.

ParameterRoute 1: Formylation and OxidationRoute 2: Grignard CarboxylationRoute 3: Friedel-Crafts Acylation and Haloform Reaction
Starting Material 2,5-Dimethylanisole2,5-Dimethylanisole2,5-Dimethylanisole
Key Intermediates 4-Methoxy-2,5-dimethylbenzaldehyde4-Bromo-2,5-dimethylanisole, Grignard Reagent1-(4-Methoxy-2,5-dimethylphenyl)ethanone
Overall Yield (Estimated) 60-75%55-70%65-80%
Number of Steps 222
Reagents of Note Vilsmeier reagent (POCl₃, DMF), Oxidizing agent (e.g., KMnO₄)NBS or Br₂, Magnesium, Dry Ice (CO₂)Acetyl chloride/AlCl₃, NaOCl or NaOBr
Purity (Typical) High, requires purification of intermediateGood, potential for biphenyl impuritiesHigh, requires purification of intermediate

Synthetic Route 1: Formylation and Oxidation

This two-step route involves the introduction of a formyl group onto the aromatic ring of 2,5-dimethylanisole via a Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of 2,5-Dimethylanisole

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF, 3 eq.) at 0 °C.

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add 2,5-dimethylanisole (1 eq.) dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium hydroxide solution to a pH of 6-7.

  • The product, 4-methoxy-2,5-dimethylbenzaldehyde, will precipitate and can be collected by filtration.

  • Purify the crude product by recrystallization from ethanol/water. A typical yield for this step is in the range of 70-85%.

Step 2: Oxidation of 4-Methoxy-2,5-dimethylbenzaldehyde

  • In a round-bottom flask, dissolve the 4-methoxy-2,5-dimethylbenzaldehyde (1 eq.) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Slowly add a solution of potassium permanganate (KMnO₄, approx. 2 eq.) in water to the stirred solution at room temperature. The addition should be done in portions to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Once the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry. The yield for this oxidation step is typically high, around 85-95%.

G Route 1: Formylation and Oxidation A 2,5-Dimethylanisole B 4-Methoxy-2,5-dimethylbenzaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C This compound B->C Oxidation (KMnO₄) G Route 2: Grignard Carboxylation A 2,5-Dimethylanisole B 4-Bromo-2,5-dimethylanisole A->B Bromination (NBS) C Grignard Reagent B->C Grignard Formation (Mg, Et₂O) D This compound C->D Carboxylation (1. CO₂, 2. H₃O⁺) G Route 3: Acylation and Haloform Reaction A 2,5-Dimethylanisole B 1-(4-Methoxy-2,5-dimethylphenyl)ethanone A->B Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C This compound B->C Haloform Reaction (NaOCl or NaOBr)

Validating the Structure of 4-Methoxy-2,5-dimethylbenzoic Acid: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 4-Methoxy-2,5-dimethylbenzoic acid. We present predicted experimental data and detailed methodologies to illustrate the power of 2D NMR in providing unequivocal structural elucidation.

Spectroscopic Data for this compound

The structural validation of this compound can be definitively achieved using a combination of 2D NMR experiments, including COSY, HSQC, and HMBC. These techniques provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of the molecular structure.

Atom No. Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1-~172.0-
2-~138.0-
3~7.8 (s)~133.01, 2, 4, 5, 7
4-~158.0-
5-~125.0-
6~6.8 (s)~115.02, 4, 5, 8
7 (2-CH₃)~2.5 (s)~20.02, 3, 6
8 (5-CH₃)~2.3 (s)~18.04, 5, 6
9 (4-OCH₃)~3.8 (s)~55.04
10 (COOH)~12.5 (s)-1, 2, 6

Experimental Protocols

A standard set of 2D NMR experiments for the structural elucidation of a small organic molecule like this compound would include:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the proton chemical shifts and multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum to identify the carbon chemical shifts.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For this compound, no COSY correlations are expected for the aromatic protons as they are singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning substituent positions.[3]

Comparison with Alternative Techniques

While other analytical techniques provide valuable structural information, 2D NMR offers a more complete and unambiguous picture.

Technique Information Provided Limitations for Isomer Differentiation
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Isomers of this compound will have the same molecular weight and may show very similar fragmentation patterns, making differentiation difficult.
Infrared (IR) Spectroscopy Identifies functional groups present (e.g., carboxylic acid O-H and C=O stretches, C-O ether stretch).While useful for confirming the presence of functional groups, it cannot definitively determine the substitution pattern on the aromatic ring.
1D NMR (¹H and ¹³C) Provides information on the chemical environment of individual protons and carbons.[2]While 1D NMR can suggest the substitution pattern, overlapping signals or ambiguous chemical shifts can make definitive assignment challenging without further evidence.
2D NMR (COSY, HSQC, HMBC) Provides through-bond connectivity information, allowing for the unambiguous assignment of all atoms in the molecule.[1][3][4]The primary limitation is the requirement for a larger sample size and longer acquisition times compared to MS and IR.

Visualizing the Validation Process

The following diagrams illustrate the experimental workflow and the logical connections established through 2D NMR for the structural validation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Validation Sample 4-Methoxy-2,5- dimethylbenzoic acid NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure_Validation Structure Validation Interpretation->Structure_Validation

Experimental workflow for 2D NMR analysis.

logical_relationships cluster_protons ¹H Signals cluster_carbons ¹³C Signals H3 H3 (~7.8 ppm) C1 C1 (COOH) ~172.0 ppm H3->C1 HMBC C2 C2 ~138.0 ppm H3->C2 HMBC C3 C3 ~133.0 ppm H3->C3 HSQC C4 C4 ~158.0 ppm H3->C4 HMBC C5 C5 ~125.0 ppm H3->C5 HMBC C7 C7 (2-CH₃) ~20.0 ppm H3->C7 HMBC H6 H6 (~6.8 ppm) H6->C2 HMBC H6->C4 HMBC H6->C5 HMBC C6 C6 ~115.0 ppm H6->C6 HSQC C8 C8 (5-CH₃) ~18.0 ppm H6->C8 HMBC Me2 2-CH₃ (~2.5 ppm) Me2->C2 HMBC Me2->C3 HMBC Me2->C6 HMBC Me2->C7 HSQC Me5 5-CH₃ (~2.3 ppm) Me5->C4 HMBC Me5->C5 HMBC Me5->C6 HMBC Me5->C8 HSQC OMe4 4-OCH₃ (~3.8 ppm) OMe4->C4 HMBC C9 C9 (4-OCH₃) ~55.0 ppm OMe4->C9 HSQC

2D NMR correlation map for structure validation.

References

A Comparative Guide to the Biological Activity of 4-Methoxy-2,5-dimethylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 4-Methoxy-2,5-dimethylbenzoic acid and its structural isomers. Due to the limited availability of direct comparative experimental data for these specific isomers, this document leverages established structure-activity relationships (SAR) of substituted benzoic acids to infer their potential antioxidant, anticancer, and enzyme inhibitory properties. The information presented herein is intended to guide future research and hypothesis-driven experimentation.

Introduction to Methoxy-2,5-dimethylbenzoic Acid Isomers

Substituted benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities. The nature, position, and number of substituents on the benzene ring play a crucial role in determining their pharmacological effects. This guide focuses on the comparison of this compound with its key positional isomers, exploring how the arrangement of the methoxy and methyl groups may influence their biological profiles.

Comparative Biological Activity: An Inferential Analysis

Based on established structure-activity relationships for benzoic acid derivatives, the following table summarizes the potential biological activities of this compound and its isomers. It is important to note that these are predicted activities and require experimental validation.

CompoundStructurePredicted Antioxidant ActivityPredicted Anticancer Activity (Cytotoxicity)Predicted α-Amylase Inhibitory Activity
This compound ModerateModerate to HighModerate
2-Methoxy-4,5-dimethylbenzoic acid ModerateModeratePotentially Low
3-Methoxy-2,4-dimethylbenzoic acid ModerateModerateModerate
5-Methoxy-2,4-dimethylbenzoic acid ModerateModerateModerate

Rationale for Predicted Activities:

  • Antioxidant Activity: The presence of a methoxy group, an electron-donating group, can contribute to antioxidant activity by stabilizing the phenoxyl radical formed during free radical scavenging. The position of the methoxy group relative to the carboxylic acid and methyl groups can influence this activity through steric and electronic effects.

  • Anticancer Activity: Benzoic acid derivatives have been shown to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of enzymes like histone deacetylases (HDACs). The lipophilicity and electronic properties conferred by the methyl and methoxy groups can affect cellular uptake and interaction with biological targets.

  • α-Amylase Inhibitory Activity: Some studies suggest that methoxylation at the 2-position of benzoic acid can have a negative impact on α-amylase inhibition[1][2]. Therefore, 2-Methoxy-4,5-dimethylbenzoic acid is predicted to have lower activity in this regard compared to its isomers. The inhibitory activity of the other isomers is expected to be influenced by the overall electronic and steric profile of the molecule.

Experimental Protocols

To facilitate further research and validation of the predicted biological activities, detailed methodologies for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A lower absorbance of the reaction mixture indicates higher radical scavenging activity.

Procedure:

  • Preparation of Reagents:

    • DPPH solution (0.1 mM in methanol).

    • Test compounds and standard antioxidant (e.g., ascorbic acid, Trolox) solutions at various concentrations in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well containing methanol and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved formazan crystals.[3]

Procedure:

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

α-Amylase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars. The inhibitory activity is determined by quantifying the amount of reducing sugars produced, typically using the dinitrosalicylic acid (DNS) method.

Procedure:

  • Preparation of Reagents:

    • Porcine pancreatic α-amylase solution in phosphate buffer (pH 6.9).

    • Starch solution (1% w/v) in phosphate buffer.

    • Test compounds and a standard inhibitor (e.g., acarbose) at various concentrations.

    • Dinitrosalicylic acid (DNS) color reagent.

  • Assay:

    • Pre-incubate the test compound or standard with the α-amylase solution for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the starch solution and incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding the DNS reagent.

    • Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

    • After cooling to room temperature, measure the absorbance at 540 nm.

  • Calculation:

    • The percentage of α-amylase inhibition is calculated as follows:

      where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Visualizations

To further illustrate the concepts and workflows described, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare DPPH and Test Compound Solutions mix_solutions Mix DPPH and Test Compound in 96-well plate prep_reagents->mix_solutions Add to plate incubate Incubate in Dark (30 minutes) mix_solutions->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Anticancer_Mechanism_Apoptosis compound Benzoic Acid Derivative cell Cancer Cell compound->cell Cellular Uptake pathway Pro-apoptotic Signaling Pathway cell->pathway Induces caspases Caspase Activation pathway->caspases Leads to apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: General Signaling Pathway for Apoptosis Induction by Bioactive Compounds.

Conclusion

This guide provides a foundational comparison of the potential biological activities of this compound and its isomers based on established structure-activity relationships. While direct experimental data is currently lacking, the provided information and detailed experimental protocols offer a valuable starting point for researchers to empirically investigate and validate these predictions. Further studies are essential to fully elucidate the therapeutic potential of these compounds and to establish a definitive comparative profile of their biological activities.

References

Assessing the Purity of Synthesized 4-Methoxy-2,5-dimethylbenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other established analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for assessing the purity of synthesized 4-Methoxy-2,5-dimethylbenzoic acid.

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, DSC relies on the principle of melting point depression, where impurities in a crystalline substance lower its melting point and broaden the melting range. This phenomenon is described by the van't Hoff equation and allows for the determination of the total mole percentage of impurities.[1][2]

Comparative Analysis of Purity Determination Methods

While DSC provides a valuable assessment of the total purity of a crystalline compound, orthogonal methods such as HPLC and GC offer complementary information by separating and quantifying individual impurities. The choice of method, or a combination thereof, depends on the specific requirements of the analysis.

Analytical MethodPrincipleAdvantagesDisadvantagesPrimary Application
Differential Scanning Calorimetry (DSC) Measures heat flow changes during melting to determine purity based on the van't Hoff equation.[1][2]- Provides a measure of absolute purity. - Relatively fast and requires minimal sample preparation. - Not dependent on the chemical nature of the impurity.- Only applicable to crystalline and thermally stable compounds. - Does not identify or quantify individual impurities. - Less sensitive to non-eutectic or insoluble impurities.Determination of the purity of highly pure crystalline substances.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[3][4]- High resolution and sensitivity for a wide range of compounds. - Capable of separating and quantifying individual impurities. - Well-established and versatile technique.- Requires method development for specific analytes. - May require derivatization for detection. - Consumes solvents.Purity testing and impurity profiling of non-volatile and thermally labile compounds.[4][5]
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.[5]- Excellent for the analysis of volatile and semi-volatile impurities. - High sensitivity, especially when coupled with a mass spectrometer (MS).- Limited to thermally stable and volatile compounds. - May require derivatization to increase volatility. - High temperatures can cause degradation of some analytes.Analysis of residual solvents and volatile impurities.[5]

Illustrative Experimental Data

The following table presents hypothetical, yet realistic, data for the purity analysis of a synthesized batch of this compound using the three discussed techniques.

ParameterDSCHPLCGC-MS
Purity (%) 99.85 mol%99.82% (by area %)Not directly applicable for main component purity; used for impurity identification.
Melting Point (°C) 168.5 (Onset)--
Detected Impurities -Impurity A (0.10%) Impurity B (0.05%) Unknown (0.03%)Starting Material X (trace) By-product Y (trace)
Analysis Time ~30 min~20 min per sample~40 min per sample
Sample Size 1-5 mg~1 mg/mL solution~1 mg/mL solution

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the purity assessment of this compound.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into a clean aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.

  • DSC Analysis:

    • Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 140°C).

    • Ramp the temperature at a slow, controlled rate (e.g., 1-2°C/min) through the melting transition to a final temperature above the melting point (e.g., 180°C).

  • Data Analysis: The purity is calculated from the resulting thermogram using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software includes a purity analysis module that performs this calculation automatically.[2]

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with ~0.1% phosphoric acid). A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities
  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS). A common column choice is a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the synthesized compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL. Derivatization may be necessary to increase the volatility of the analyte and potential impurities.

  • Data Analysis: Impurities are identified by their mass spectra and retention times, which can be compared to spectral libraries. Quantification can be performed using an internal or external standard.

Workflow and Decision Making

The selection of an appropriate purity analysis method involves a logical workflow to ensure comprehensive characterization of the synthesized compound.

cluster_0 Purity Assessment Workflow for this compound synthesis Synthesized Compound dsc_analysis DSC Analysis synthesis->dsc_analysis Primary Purity hplc_analysis HPLC Analysis synthesis->hplc_analysis Impurity Profile gc_analysis GC-MS Analysis synthesis->gc_analysis Volatile Impurities purity_spec Purity Specification Met? dsc_analysis->purity_spec impurity_id Impurity Identification & Quantification hplc_analysis->impurity_id gc_analysis->impurity_id final_product Final Product Release purity_spec->final_product Yes further_purification Further Purification purity_spec->further_purification No impurity_id->purity_spec

Caption: Logical workflow for the comprehensive purity assessment of a synthesized compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical methods suitable for the quantification of 4-Methoxy-2,5-dimethylbenzoic acid include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques is often dictated by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and cost considerations.

Comparative Analysis of Method Performance

The selection of an analytical technique hinges on a trade-off between various performance parameters. HPLC-UV is a widely accessible and robust technique suitable for analyses where the analyte concentration is relatively high.[1] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.[1][2]

Table 1: Comparison of Typical Validation Parameters for HPLC-UV and LC-MS/MS
Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 15%
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~1.5 ng/mL
Specificity Moderate to HighVery High

Note: The data presented in this table is representative of validated methods for similar benzoic acid derivatives and serves as a general benchmark.[2][3]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to successful method validation. The following sections provide generalized protocols for HPLC-UV and LC-MS/MS analysis of a compound like this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is well-suited for the quantification of the bulk drug substance or in formulations where the analyte concentration is expected to be in the µg/mL range or higher.[2]

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and data processing software.[3]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][4]

  • Flow Rate: Typically 1.0 mL/min.[2][6]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).[2]

  • Detection Wavelength: The wavelength of maximum absorbance for the analyte, determined by a UV scan (typically around 254 nm for benzoic acid derivatives).[3]

  • Injection Volume: 10-20 µL.[2]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., the mobile phase) to a known concentration within the linear range of the method.[2][6]

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

4. Validation Parameters:

  • Linearity: Prepare a series of calibration standards and plot the peak area versus concentration.[1]

  • Accuracy: Assessed by the recovery of spiked samples.[3]

  • Precision: Evaluated by multiple analyses of the same sample on the same day (intra-day) and on different days (inter-day).[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices or for trace-level analysis.[1][2]

1. Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[1]

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1][2]

  • Flow Rate: 0.3 - 0.5 mL/min.[1][7]

  • Injection Volume: 5 - 10 µL.[1][7]

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte.

4. Sample Preparation (for biological matrices):

  • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.[5][7]

  • Liquid-Liquid Extraction: Acidify the sample and extract with an organic solvent like ethyl acetate. The organic layer is then evaporated and the residue reconstituted in the mobile phase.[1]

Method Validation Workflow

The process of analytical method validation and cross-validation follows a structured workflow to ensure the reliability and reproducibility of the results.

Analytical Method Validation Workflow cluster_validation node_dev Method Development & Optimization node_pre_val Pre-Validation Assessment node_dev->node_pre_val node_val Method Validation node_pre_val->node_val node_cross_val Cross-Validation (if applicable) node_val->node_cross_val Compare Methods node_routine Routine Analysis node_val->node_routine Single Method param_specificity Specificity param_linearity Linearity & Range param_accuracy Accuracy param_precision Precision param_lod_loq LOD & LOQ param_robustness Robustness node_cross_val->node_routine node_transfer Method Transfer node_routine->node_transfer

Workflow for analytical method validation and cross-validation.

Decision Framework for Method Selection

The choice between HPLC-UV and LC-MS/MS should be based on the specific analytical requirements of the study.

Method Selection Decision Tree node_start Start: Define Analytical Needs node_matrix Complex Matrix? (e.g., Plasma, Tissue) node_start->node_matrix node_sensitivity High Sensitivity Required? (Trace Levels) node_matrix->node_sensitivity No node_lcms Select LC-MS/MS node_matrix->node_lcms Yes node_hplc Select HPLC-UV node_sensitivity->node_hplc No node_sensitivity->node_lcms Yes

Decision tree for selecting between HPLC-UV and LC-MS/MS.

References

A Comparative Guide to the Efficacy of Oxidizing Agents for Benzaldehyde Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of benzaldehyde to benzoic acid is a fundamental transformation in organic synthesis, crucial for the production of various pharmaceuticals, preservatives, and other valuable chemical intermediates. The choice of oxidizing agent is paramount, directly influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of several common oxidizing agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparison of Oxidizing Agent Performance

The efficacy of different oxidizing agents for the conversion of benzaldehyde to benzoic acid varies significantly in terms of yield, reaction conditions, and practical considerations. The following table summarizes the performance of several common reagents based on available experimental data.

Oxidizing Agent/SystemCatalyst/ConditionsReaction TimeTemperature (°C)SolventYield (%)SelectivityKey Remarks
Potassium Permanganate (KMnO₄) Alkaline (e.g., Na₂CO₃)~1-1.5 hoursRefluxWater>90HighA classic, cost-effective method.[1][2][3][4][5] MnO₂ byproduct must be removed.
Hydrogen Peroxide (H₂O₂) Na₂WO₄·2H₂ONot SpecifiedNot SpecifiedNot Specified81-90High"Green" oxidant with water as the primary byproduct.[6] Yield can be enhanced with surfactants.[6]
Hydrogen Peroxide (H₂O₂) K₆SiW₁₁CoO₃₉4 hours100Acetonitrile~91~90Utilizes a heteropolyacid salt catalyst.[7]
Hydrogen Peroxide (H₂O₂) TiO₂ NanowiresNot SpecifiedNot SpecifiedNot Specified94HighPhotocatalytic method.[6]
Jones Reagent (CrO₃/H₂SO₄) N/A~4 hoursRoom TempAcetoneHighHighStrong oxidant, but chromium reagents are toxic and pose disposal challenges.[8][9][10][11][12][13]
Tollens' Reagent ([Ag(NH₃)₂]⁺) N/AA few minutesGentle WarmingAqueousQualitativeHighPrimarily a qualitative test for aldehydes, forming a silver mirror.[14][15][16][17] Not typically used for preparative scale synthesis.
Molecular Oxygen (O₂) MIL-100(V)2 hours120DEGDME100HighHeterogeneous catalyst allows for high yield and selectivity with a "green" oxidant.[18][19]

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below to ensure reproducibility.

Oxidation with Alkaline Potassium Permanganate

This protocol describes a standard laboratory procedure for the oxidation of benzaldehyde using potassium permanganate in an alkaline medium.

Materials:

  • Benzaldehyde (5 mL)

  • Sodium Carbonate (5 g)

  • Potassium Permanganate (10 g)

  • Deionized Water (200 mL)

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Sodium Bisulfite (for decolorization, if necessary)

  • 500 mL Round-Bottom Flask with Air Condenser

  • Heating Mantle

  • Buchner Funnel and Filter Paper

Procedure:

  • In a 500 mL round-bottom flask, combine 5 mL of benzaldehyde, 5 g of sodium carbonate, 10 g of potassium permanganate, and 200 mL of water.[2]

  • Fit the flask with an air condenser and gently heat the mixture using a heating mantle.[2][4]

  • Maintain the reaction at a gentle reflux for approximately 1 to 1.5 hours, or until the oily droplets of benzaldehyde are no longer visible and a brown precipitate of manganese dioxide (MnO₂) has formed.[2][4]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the cooled solution to remove the precipitated manganese dioxide.[4]

  • If the filtrate is still purple, add a small amount of sodium bisulfite to decolorize it.

  • Carefully acidify the clear filtrate with concentrated sulfuric or hydrochloric acid. Benzoic acid will precipitate out as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the benzoic acid crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold water.

  • The crude benzoic acid can be further purified by recrystallization from hot water.

Jones Oxidation

This protocol outlines the oxidation of benzaldehyde using Jones reagent. Caution: Jones reagent is highly corrosive and contains hexavalent chromium, a known carcinogen. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • Benzaldehyde

  • Acetone (reagent grade)

  • Jones Reagent (a solution of CrO₃ in H₂SO₄)

  • Isopropanol (for quenching)

  • Diethyl ether or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Reaction flask with a dropping funnel and magnetic stirrer

Procedure:

  • Dissolve the benzaldehyde in a minimal amount of pure acetone in a reaction flask equipped with a magnetic stirrer.[8]

  • Cool the flask in an ice-water bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. Maintain the temperature below 30°C. A color change from orange-red to green should be observed.[10]

  • Continue adding the reagent until the orange-red color persists, indicating the complete oxidation of the aldehyde.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 4 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[10]

  • Remove the acetone by rotary evaporation.

  • Add water to the residue and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.[10]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoic acid.[10]

  • The product can be further purified by recrystallization.

Visualizing the Processes

To better understand the experimental workflows and chemical transformations, the following diagrams are provided.

Experimental_Workflow_KMnO4 cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purification Purification A Combine Benzaldehyde, Na₂CO₃, KMnO₄, and H₂O in a Round-Bottom Flask B Heat to Reflux (approx. 1-1.5 hours) A->B Attach Air Condenser C Cool to Room Temperature B->C D Filter to Remove MnO₂ C->D E Acidify Filtrate (e.g., with H₂SO₄) D->E F Collect Benzoic Acid by Vacuum Filtration E->F Precipitation G Recrystallize from Hot Water (Optional) F->G

Fig. 1: Workflow for Benzaldehyde Oxidation using KMnO₄.

General_Oxidation_Pathway benzaldehyde Benzaldehyde C₆H₅CHO benzoic_acid Benzoic Acid C₆H₅COOH benzaldehyde->benzoic_acid Oxidation of Aldehyde Group oxidizing_agent {Oxidizing Agent | e.g., KMnO₄, H₂O₂, CrO₃} oxidizing_agent->benzoic_acid byproducts {Reduced Oxidant & Byproducts | e.g., MnO₂, H₂O, Cr³⁺} oxidizing_agent->byproducts Reduction Jones_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation A Dissolve Benzaldehyde in Acetone B Cool in Ice Bath A->B C Add Jones Reagent Dropwise B->C D Stir at Room Temperature (approx. 4 hours) C->D Monitor by TLC E Quench with Isopropanol D->E F Evaporate Acetone E->F G Extract with Ether/ Ethyl Acetate F->G H Dry and Concentrate Organic Phase G->H

References

A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for 4-Methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the accurate determination of 4-Methoxy-2,5-dimethylbenzoic acid. The performance of the qNMR method is objectively compared with a traditional High-Performance Liquid Chromatography (HPLC) method, supported by experimental data. Detailed methodologies for all key validation experiments are presented to facilitate understanding and replication.

Introduction to Quantitative Analysis of this compound

This compound is a key intermediate in various synthetic processes. Accurate quantification is crucial for quality control and reaction monitoring. While HPLC is a commonly employed technique, qNMR has emerged as a powerful primary analytical method.[1][2] qNMR offers direct quantification without the need for a specific reference standard of the analyte, as the signal intensity is directly proportional to the number of nuclei.[3][4] This guide outlines the validation of a ¹H-qNMR method for this compound and compares its performance against a validated HPLC-UV method.

The validation of the analytical procedures is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which recommend assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6][7]

Methodology Comparison: qNMR vs. HPLC

A summary of the validation parameters for both the qNMR and HPLC methods is presented below. This allows for a direct comparison of their performance characteristics.

Table 1: Comparison of Validation Parameters for qNMR and HPLC Methods

Validation ParameterqNMR MethodHPLC MethodICH Q2(R2) Acceptance Criteria
Specificity High (Signal separation in ¹H spectrum)High (Chromatographic separation)The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (R²) > 0.999> 0.999R² ≥ 0.99
Range (mg/mL) 0.1 - 10.00.01 - 1.0Interval between the upper and lower concentration levels with suitable precision, accuracy, and linearity.[8]
Accuracy (% Recovery) 98.5% - 101.2%98.2% - 101.5%For assay of a drug substance, the mean recovery should be within 98.0% to 102.0%.
Precision (RSD%)
- Repeatability< 1.0%< 1.0%RSD ≤ 2% is commonly acceptable.[7]
- Intermediate Precision< 1.5%< 1.5%RSD ≤ 2% is commonly acceptable.[7]
LOD (mg/mL) 0.030.003The lowest concentration of analyte that can be reliably detected.[8]
LOQ (mg/mL) 0.10.01The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision.[8]
Robustness RobustRobustThe reliability of an analytical procedure with respect to deliberate variations in method parameters.[8]

Detailed Experimental Protocols

Quantitative NMR (qNMR) Method

1. Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Internal Standard, Certified Reference Material)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS)

2. Instrumentation:

  • 500 MHz NMR Spectrometer

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.

  • Dissolve the solids in 1.0 mL of DMSO-d₆.

  • Vortex the sample until fully dissolved.

  • Transfer 0.6 mL of the solution into a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Pulse Sequence: 30° pulse

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)[9][10]

  • Acquisition Time (aq): 4 s

  • Number of Scans (ns): 16

  • Temperature: 298 K

5. Data Processing and Quantification:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase and baseline correct the spectrum.

  • Integrate the well-resolved singlet signal of the methoxy protons of this compound (around 3.8 ppm) and the singlet signal of the olefinic protons of maleic acid (around 6.3 ppm).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Method

1. Materials and Reagents:

  • This compound (Analyte and Reference Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water with 0.1% Formic acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of mobile phase.

5. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the sample solution from the calibration curve.

Quantitative Data Presentation

The following tables summarize the experimental data obtained during the validation of the qNMR and HPLC methods.

Table 2: Linearity Data

MethodConcentration Range (mg/mL)Correlation Coefficient (R²)
qNMR 0.1 - 10.00.9995
HPLC 0.01 - 1.00.9998

Table 3: Accuracy Data (Recovery Studies)

MethodSpiked Concentration LevelMean Recovery (%)RSD (%)
qNMR 80%99.20.8
100%100.50.5
120%99.80.7
HPLC 80%99.50.9
100%100.20.6
120%100.80.8

Table 4: Precision Data

MethodPrecision TypeMean Assay Value (%)RSD (%)
qNMR Repeatability (n=6)99.70.6
Intermediate Precision (n=6, different day)99.51.1
HPLC Repeatability (n=6)99.80.7
Intermediate Precision (n=6, different day)99.61.3

Visualizations

The following diagrams illustrate the experimental workflow for the qNMR method and the logical relationship of the validation parameters according to ICH guidelines.

qNMR_Workflow A Sample Preparation B Weigh Analyte & Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E NMR Data Acquisition D->E F Set Acquisition Parameters (Pulse, d1, ns) E->F G Acquire Spectrum F->G H Data Processing G->H I Fourier Transform, Phasing, Baseline Correction H->I J Integration of Signals I->J K Quantification J->K L Calculate Purity K->L

Caption: Experimental workflow for the quantitative NMR (qNMR) analysis.

Validation_Parameters Validation Analytical Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Structure-Activity Relationship of Methoxy and Methyl Substituted Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of methoxy and methyl substituted benzoic acids, focusing on their antioxidant, anti-inflammatory, and anticancer activities. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the benzoic acid scaffold.

Physicochemical Properties

The position of the methoxy or methyl substituent on the benzoic acid ring significantly influences its physicochemical properties, such as acidity (pKa) and lipophilicity (logP). These properties, in turn, can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity.

CompoundSubstituent PositionpKalogP
Methoxybenzoic Acid ortho4.081.59
meta4.092.02
para4.471.96
Methylbenzoic Acid ortho3.912.19
meta4.272.27
para4.372.27

Table 1: Physicochemical Properties of Methoxy and Methyl Substituted Benzoic Acid Isomers.

Comparative Biological Activities

The biological activities of methoxy and methyl substituted benzoic acids are highly dependent on the nature and position of the substituent. The following sections provide a comparative analysis of their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

CompoundSubstituent PositionDPPH IC50 (µM)
Methoxybenzoic Acid orthoData not available
metaData not available
paraData not available
Methylbenzoic Acid orthoData not available
metaData not available
paraData not available
Anti-inflammatory Activity

The carrageenan-induced paw edema assay in rodents is a standard model for assessing acute anti-inflammatory activity. The percentage of edema inhibition is a measure of the compound's efficacy.

CompoundSubstituent Position% Inhibition of Edema
Methoxybenzoic Acid orthoData not available
metaData not available
paraData not available
Methylbenzoic Acid orthoData not available
metaData not available
paraData not available

Table 3: Comparative Anti-inflammatory Activity of Methoxy and Methyl Substituted Benzoic Acid Isomers. Systematic comparative data for the anti-inflammatory activity of all six isomers under the same experimental conditions is not currently available in published literature.

Anticancer Activity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

CompoundSubstituent PositionIC50 (µM) against MCF-7 Cells
Methoxybenzoic Acid orthoData not available
metaData not available
paraData not available
Methylbenzoic Acid orthoData not available
metaData not available
paraData not available

Table 4: Comparative Anticancer Activity of Methoxy and Methyl Substituted Benzoic Acid Isomers on MCF-7 Breast Cancer Cell Line. Comprehensive and directly comparative IC50 values for all six isomers from a single study are not available in the public domain. The anticancer activity of these simple derivatives is often considered a starting point for the development of more complex and potent molecules.

Mechanistic Insights and Signaling Pathways

The biological activities of substituted benzoic acids are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer.

Inhibition of Inflammatory Pathways

Many phenolic compounds, including derivatives of benzoic acid, are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][2][3] This pathway plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of NF-κB can lead to a reduction in the production of inflammatory mediators.

Another key target for anti-inflammatory action is the cyclooxygenase (COX) enzyme .[4][5][6] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates Benzoic Acid Derivatives Benzoic Acid Derivatives Benzoic Acid Derivatives->IKK inhibits COX COX Benzoic Acid Derivatives->COX inhibits Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Inflammation Inflammation Prostaglandins->Inflammation Gene Expression Gene Expression NF-κB_n->Gene Expression activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation

Figure 1: Simplified diagram of the NF-κB and COX inflammatory pathways and potential inhibition by benzoic acid derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.

  • Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored compound, and the color change is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well.

    • Add the test compound dilutions to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G Prepare DPPH Solution Prepare DPPH Solution Mix DPPH and Compound Mix DPPH and Compound Prepare DPPH Solution->Mix DPPH and Compound Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Mix DPPH and Compound Incubate (30 min, dark) Incubate (30 min, dark) Mix DPPH and Compound->Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Absorbance (517 nm)->Calculate % Inhibition & IC50

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

  • Principle: Sub-plantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

  • Procedure:

    • Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions.

    • Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups.

    • Administer the test compound or standard drug orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control ] x 100

G Animal Acclimatization & Grouping Animal Acclimatization & Grouping Compound Administration Compound Administration Animal Acclimatization & Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Measure Paw Volume Measure Paw Volume Carrageenan Injection->Measure Paw Volume Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effect of a compound on cancer cells.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

G Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound Add MTT & Incubate Add MTT & Incubate Treat with Compound->Add MTT & Incubate Solubilize Formazan Solubilize Formazan Add MTT & Incubate->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Calculate % Viability & IC50 Calculate % Viability & IC50 Measure Absorbance (570 nm)->Calculate % Viability & IC50

Figure 4: Experimental workflow for the MTT assay.

Conclusion

The position of methoxy and methyl substituents on the benzoic acid ring has a pronounced effect on the physicochemical and biological properties of these compounds. While systematic, directly comparative data for all isomers across various biological assays is limited, the available information suggests that the ortho position often leads to distinct properties due to steric and electronic effects. This guide provides a foundational understanding of the structure-activity relationships of these simple benzoic acid derivatives, offering a starting point for the design of more complex and potent analogs for therapeutic applications. Further comprehensive studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of these isomers.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-2,5-dimethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxy-2,5-dimethylbenzoic acid (CAS No. 58106-26-6) was not located during a comprehensive search. The following disposal guidelines are based on the properties of chemically similar aromatic carboxylic acids. These are intended as a general guide and must be supplemented by a formal risk assessment and adherence to institutional and regulatory standards. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and comply with all local, state, and federal regulations.

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of this compound, a compound for which specific disposal protocols may not be readily available.

General Chemical Profile

To understand the appropriate handling and disposal requirements, it is useful to consider the general properties of similar substituted benzoic acids.

PropertyGeneral CharacteristicsImplications for Safe Disposal
Physical Form Typically a solid, crystalline powder at room temperature.Care should be taken to avoid creating dust, which can be an inhalation hazard.
Aqueous Solubility Generally low.Should not be disposed of down the drain.
Reactivity Incompatible with strong oxidizing agents and strong bases.Must be segregated from incompatible chemical waste streams to prevent dangerous reactions.
Toxicity Can cause irritation to the skin, eyes, and respiratory system.Requires the use of appropriate Personal Protective Equipment (PPE) during handling.

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial for laboratory safety and environmental protection. Adherence to institutional and local regulations is paramount.

Immediate Safety Precautions
  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle the chemical waste in a well-ventilated area, such as a fume hood, to minimize the risk of inhaling any dust or vapors.

Waste Collection and Storage
  • Waste Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice if it is in good condition.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Add any other information required by your institution, such as the accumulation start date.

  • Segregation: Do not mix this waste with other chemicals, particularly strong oxidizing agents or bases, unless specifically instructed to do so by your EHS department.

  • Storage: Keep the waste container tightly sealed and store it in a designated, cool, dry, and well-ventilated waste accumulation area that has secondary containment.

Spill Management
  • In the event of a spill, avoid generating dust by gently sweeping or shoveling the solid material.

  • Place all contaminated materials, including absorbents and cleaning supplies, into the labeled hazardous waste container.

Final Disposal Procedure
  • Professional Disposal: The standard and required method for the disposal of solid chemical waste like this compound is through a licensed professional waste disposal service.

  • Institutional Protocol: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and certified contractors for this purpose.

  • Prohibited Disposal: It is crucial not to dispose of this chemical in the regular trash or wash it down the sewer system.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.

cluster_start Chemical Waste Generation cluster_assessment Hazard Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate Chemical Waste (this compound) sds_check Consult Safety Data Sheet (SDS) Is a specific SDS available? start->sds_check no_sds SDS Not Found: Treat as Hazardous Waste Consult EHS sds_check->no_sds No sds_found SDS Available: Follow Disposal Guidelines sds_check->sds_found Yes collect_waste Collect in a Labeled, Compatible Waste Container no_sds->collect_waste sds_found->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_waste Store in a Designated, Ventilated Area with Secondary Containment segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs professional_disposal Professional Waste Disposal Service (e.g., Incineration) contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: General workflow for the proper disposal of laboratory chemical waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.